molecular formula C7H12ClNO B3144109 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 54385-06-7

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B3144109
CAS No.: 54385-06-7
M. Wt: 161.63 g/mol
InChI Key: CMMGVXJCLACEGS-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(chloromethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMGVXJCLACEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (CAS 54385-06-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (CAS 54385-06-7), also known as N-Acetyl-2-(chloromethyl)pyrrolidine , is a specialized heterocyclic building block used in organic synthesis and medicinal chemistry. As a derivative of proline, it serves as a critical electrophilic intermediate for introducing the N-acetyl-pyrrolidin-2-ylmethyl motif into complex molecules.

Unlike its free-amine analog (2-chloromethylpyrrolidine), which is prone to unstable aziridinium ion formation and self-polymerization, the N-acetyl derivative exhibits enhanced stability due to the reduced nucleophilicity of the amide nitrogen. This guide details its physicochemical profile, synthesis via N-acetyl prolinol, reactivity patterns, and handling protocols for drug development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
CAS Number 54385-06-7
IUPAC Name 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one
Synonyms N-Acetyl-2-(chloromethyl)pyrrolidine; 1-Acetyl-2-chloromethylpyrrolidine
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Physical State Pale yellow to colorless liquid (at RT)
Solubility Soluble in DCM, Chloroform, Methanol, Ethyl Acetate
Boiling Point ~110–115 °C (estimated at reduced pressure, e.g., 0.5 mmHg)
Chirality Available as (S)-enantiomer (from L-proline), (R)-enantiomer, or racemate

Synthesis & Manufacturing Methodology

The most robust synthetic route involves the chlorination of N-Acetyl-2-pyrrolidinemethanol (N-Acetyl Prolinol) . This pathway is preferred over direct acetylation of 2-chloromethylpyrrolidine due to the instability of the latter.

Reaction Pathway

The synthesis utilizes Thionyl Chloride (SOCl₂) to convert the primary alcohol to a primary alkyl chloride. The reaction proceeds via an alkyl chlorosulfite intermediate, followed by nucleophilic substitution by chloride.

SynthesisPathway Reactant N-Acetyl Prolinol (C7H13NO2) Inter Intermediate [Alkyl Chlorosulfite] Reactant->Inter + SOCl2 0°C to RT Reagent SOCl2 (Thionyl Chloride) Product 1-[2-(Chloromethyl) pyrrolidin-1-yl]ethan-1-one (CAS 54385-06-7) Inter->Product Reflux / Heat - SO2, - HCl Byproducts SO2 (g) + HCl (g) Product->Byproducts

Figure 1: Synthetic pathway for the chlorination of N-acetyl prolinol.[1][2]

Detailed Experimental Protocol

Note: This protocol assumes the use of (S)-N-acetyl prolinol to yield the (S)-isomer. All steps must be performed in a fume hood due to SOCl₂ and HCl evolution.

Reagents:

  • N-Acetyl-L-prolinol (1.0 equiv)

  • Thionyl Chloride (1.5–2.0 equiv)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • DMF (catalytic amount, optional)

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with N-Acetyl-L-prolinol dissolved in anhydrous DCM (approx. 5–10 mL per gram of substrate). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add Thionyl Chloride dropwise over 30 minutes. Maintain temperature < 5°C to control exotherm and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/LC-MS), heat to reflux (approx. 40°C) for 2–4 hours.

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Option A (Distillation): If the product is sufficiently volatile and stable, remove solvent and excess SOCl₂ under reduced pressure, then distill the residue in vacuo.

    • Option B (Extraction): Carefully quench the reaction mixture into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expert Insight: The acetyl group on the nitrogen is electron-withdrawing. This deactivates the nitrogen lone pair, preventing the formation of the bicyclic aziridinium ion, a common decomposition pathway for N-alkyl-2-chloromethylpyrrolidines. This stability allows the compound to be stored for longer periods if kept dry and cool.

Reactivity & Applications

The core utility of CAS 54385-06-7 lies in its electrophilic chloromethyl group . It acts as a versatile alkylating agent for various nucleophiles.

Nucleophilic Substitution Patterns

The primary alkyl chloride is susceptible to S_N2 substitution. However, the reaction rate may be slower than benzyl chlorides due to the steric environment of the adjacent pyrrolidine ring.

Reactivity Center 1-[2-(Chloromethyl) pyrrolidin-1-yl]ethan-1-one Prod1 N-Alkylated Amines (Peptidomimetics) Center->Prod1 + R-NH2 / Base Prod2 Thioethers Center->Prod2 + R-SH / Base Prod3 N-Acetyl-pyrrolidine- 2-acetonitrile Center->Prod3 + NaCN / DMSO Nu1 Amines (R-NH2) Nu2 Thiols (R-SH) Nu3 Cyanide (CN-)

Figure 2: Primary reactivity profile of the chloromethyl moiety.

Strategic Applications in Drug Design
  • Proline Mimetics: The compound serves as a scaffold to extend the proline side chain. By displacing the chloride with functional groups (e.g., aryl amines), researchers can create conformationally restricted analogues of neurotransmitters or enzyme inhibitors.

  • Chiral Pool Synthesis: Starting from enantiopure L-proline, the (S)-isomer of this chloride allows for the stereoselective introduction of the pyrrolidine ring into target molecules without racemization, provided basic conditions are controlled to avoid alpha-proton abstraction (though the alpha-proton is less acidic than in ketones, strong bases should still be used with caution).

Handling, Safety & Stability

Stability Profile
  • Hydrolysis: The C-Cl bond is relatively stable to neutral water but will hydrolyze under basic aqueous conditions to regenerate the alcohol.

  • Thermal: Stable at room temperature. Avoid excessive heat (>150°C) which may induce elimination or decomposition.

Safety Precautions (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Wear nitrile gloves and safety goggles. Use in a well-ventilated fume hood. As an alkylating agent, treat as a potential mutagen until fully characterized.

References

  • Sigma-Aldrich. 1-[2-(chloromethyl)pyrrolidin-1-yl]ethan-1-one Product Page. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 54385-06-7. Link

  • CymitQuimica. 1-(2-Chloromethyl-pyrrolidin-1-yl)-ethanone Technical Data. Link

Sources

An In-Depth Technical Guide to the Synthesis and Molecular Structure of N-acetyl-2-(chloromethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-acetyl-2-(chloromethyl)pyrrolidine, a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules, and functionalized derivatives like the title compound serve as critical synthetic intermediates.[1][2] This document details a validated synthetic pathway from a common precursor, N-acetyl-L-prolinol, and offers a thorough elucidation of its molecular structure through predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). We will explore the causality behind experimental choices, present detailed protocols, and discuss the compound's reactivity and applications as a versatile building block.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of modern drug discovery, prized for its stereochemical complexity and ability to effectively explore three-dimensional pharmacophore space.[1] Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors. N-acetyl-2-(chloromethyl)pyrrolidine emerges as a particularly valuable synthetic precursor. It combines the chiral pyrrolidine core with a reactive chloromethyl group, an electrophilic handle perfect for introducing the pyrrolidinyl moiety into larger molecules through nucleophilic substitution reactions.

Synthesis of N-acetyl-2-(chloromethyl)pyrrolidine

The logical and efficient synthesis of N-acetyl-2-(chloromethyl)pyrrolidine begins with the readily available amino acid, L-proline. The strategy involves a three-step sequence: 1) Protection of the secondary amine with an acetyl group, 2) Reduction of the carboxylic acid to a primary alcohol, and 3) Conversion of the alcohol to the target alkyl chloride.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from L-proline to N-acetyl-2-(chloromethyl)pyrrolidine.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination L-Proline L-Proline N-Acetyl-L-proline N-Acetyl-L-proline L-Proline->N-Acetyl-L-proline Acetic Anhydride (Ac₂O) N-Acetyl-L-prolinol N-Acetyl-L-prolinol N-Acetyl-L-proline->N-Acetyl-L-prolinol Borane-THF (BH₃·THF) N-acetyl-2-(chloromethyl)pyrrolidine N-acetyl-2-(chloromethyl)pyrrolidine N-Acetyl-L-prolinol->N-acetyl-2-(chloromethyl)pyrrolidine Thionyl Chloride (SOCl₂)

Caption: Synthetic pathway for N-acetyl-2-(chloromethyl)pyrrolidine.

Experimental Protocol: Chlorination of N-acetyl-L-prolinol

This protocol describes the conversion of the primary alcohol in N-acetyl-L-prolinol to the corresponding chloride. The use of thionyl chloride is a classic and effective method for this transformation.

Materials:

  • N-acetyl-L-prolinol (1 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • Pyridine (1.2 equiv, optional but recommended)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add N-acetyl-L-prolinol (1 equiv). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.

  • Reagent Addition: Slowly add pyridine (1.2 equiv) dropwise to the stirred solution.

    • Causality Insight: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) and sulfur dioxide (SO₂) byproducts of the reaction.[3] This prevents potential acid-catalyzed side reactions and drives the reaction to completion.

  • Chlorinating Agent: Add thionyl chloride (1.2 equiv) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C. A precipitate of pyridinium hydrochloride may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold, saturated sodium bicarbonate solution.

    • Self-Validation System: This step neutralizes any remaining acidic species. The evolution of CO₂ gas indicates successful neutralization. Perform this step slowly and with caution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure N-acetyl-2-(chloromethyl)pyrrolidine.

Molecular Structure and Spectroscopic Elucidation

The unambiguous confirmation of the molecular structure of N-acetyl-2-(chloromethyl)pyrrolidine requires a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a detailed structural analysis can be predicted based on well-established principles and data from analogous compounds.[4][5][6]

Physicochemical Properties Summary
PropertyValue
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Appearance (Predicted) Colorless to pale yellow oil
Chirality Contains one stereocenter (C2)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The spectra are predicted for a CDCl₃ solvent.

¹H NMR Spectroscopy (Predicted):

  • δ ~4.1-4.3 ppm (m, 1H): This multiplet corresponds to the proton at the C2 position (H-2), which is deshielded by both the nitrogen atom and the adjacent chloromethyl group.

  • δ ~3.6-3.8 ppm (m, 2H): These signals arise from the two diastereotopic protons of the chloromethyl group (-CH₂Cl). Their distinct chemical environments are due to the adjacent chiral center, leading to separate signals or a complex multiplet.

  • δ ~3.4-3.6 ppm (m, 2H): Corresponds to the protons at the C5 position, adjacent to the nitrogen atom.

  • δ ~2.1 ppm (s, 3H): A sharp singlet characteristic of the methyl protons of the N-acetyl group (-COCH₃).

  • δ ~1.8-2.2 ppm (m, 4H): A complex region of overlapping multiplets corresponding to the protons at the C3 and C4 positions of the pyrrolidine ring.[4]

¹³C NMR Spectroscopy (Predicted):

  • δ ~170.0 ppm: Carbonyl carbon of the N-acetyl group.

  • δ ~60.5 ppm: C2 carbon, attached to both the nitrogen and the chloromethyl group.

  • δ ~48.0 ppm: C5 carbon of the pyrrolidine ring.

  • δ ~46.5 ppm: Chloromethyl carbon (-CH₂Cl), shifted downfield by the electronegative chlorine atom.

  • δ ~28.0 ppm: C3 carbon of the pyrrolidine ring.

  • δ ~24.0 ppm: C4 carbon of the pyrrolidine ring.[4]

  • δ ~22.5 ppm: Methyl carbon of the N-acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule.

  • ~1640-1660 cm⁻¹ (strong): A very strong and sharp absorption band corresponding to the C=O stretching of the tertiary amide (N-acetyl group). This is one of the most diagnostic peaks in the spectrum.

  • ~1420-1460 cm⁻¹: C-H bending vibrations.

  • ~650-750 cm⁻¹: C-Cl stretching vibration. This band can sometimes be weak but is indicative of the chloroalkane functionality.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight and characteristic fragmentation patterns.

  • m/z = 161/163: The molecular ion peak (M⁺). The presence of a peak at M+2 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • m/z = 112: A major fragment resulting from the loss of the chloromethyl radical (•CH₂Cl).

  • m/z = 84: Fragment corresponding to the N-acetylpyrrolidine cation after cleavage of the C2-CH₂Cl bond.

  • m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).

Chemical Reactivity and Synthetic Applications

The primary site of reactivity on N-acetyl-2-(chloromethyl)pyrrolidine is the electrophilic carbon of the chloromethyl group. This makes the molecule an excellent alkylating agent for a wide range of nucleophiles.

  • Alkylation of Amines, Thiols, and Phenols: It can react with primary or secondary amines, thiols, and phenols to introduce the N-acetyl-2-pyrrolidinylmethyl moiety, a common substructure in pharmaceutical agents.

  • Formation of Heterocycles: Its bifunctional nature allows it to be used in the construction of more complex heterocyclic systems.[7]

  • Precursor for Drug Analogs: As a chiral building block, it is ideally suited for the stereoselective synthesis of drug candidates, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

N-acetyl-2-(chloromethyl)pyrrolidine should be handled with appropriate care, following standard laboratory safety procedures for alkylating agents and chlorinated organic compounds.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and nitrile gloves to prevent eye and skin contact.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

N-acetyl-2-(chloromethyl)pyrrolidine is a high-value chiral intermediate whose molecular structure is ideally suited for applications in synthetic and medicinal chemistry. Its preparation from L-proline is straightforward, and its structural features can be confidently assigned through a combination of standard spectroscopic methods. The presence of a reactive chloromethyl group on the robust N-acetylpyrrolidine scaffold provides a reliable and versatile tool for drug development professionals seeking to incorporate this privileged structural motif into novel therapeutic agents.

References

  • Zasada, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Forensic Science International, 280, 13-22. Available at: [Link]

  • Nguyen, T. K. C., et al. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam Journal of Chemistry, 58(4), 453-459. Available at: [Link]

  • Zalewski, A., et al. (2020). Spectroscopic and theoretical studies on some new pyrrol-2-yl-chloromethyl ketones. Journal of Molecular Structure, 1217, 128424. Available at: [Link]

  • Zasada, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the illicit drug market. Forensic Science International, 280, 13-22. Available at: [Link]

  • PubChem. 2-(chloromethyl)-1-methylpyrrolidinium chloride. Available at: [Link]

  • Google Patents. (2012). CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
  • ResearchGate. (2007). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6689. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 44, 10352-10363. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • PubMed. (2015). Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate. Journal of Agricultural and Food Chemistry, 63(29), 6606-6611. Available at: [Link]

  • Reddit. (2021). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available at: [Link]

  • MDPI. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 10(9), 1049. Available at: [Link]

  • Organic Syntheses. (2014). PALLADIUM-CATALYZED INTRAMOLECULAR C-H AMINATION: SYNTHESIS OF 1,3-DIMETHYL-3-(p-TOLYL)-1H-PYRROLO[3,2-c]PYRIDIN-2(3H)-ONE. Org. Synth., 91, 1-13. Available at: [Link]

  • CABI Digital Library. (2014). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Anhui Agricultural Sciences. Available at: [Link]

  • PubMed Central. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]

  • Scilit. (1974). Synthesis and reactions of some pyrrolidinediones. Journal of Medicinal Chemistry, 17(8), 883-886. Available at: [Link]

  • PubMed Central. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances, 12(35), 22769-22778. Available at: [Link]

Sources

Technical Deep Dive: The Role of the Chloroacetyl-Pyrrolidine Scaffold in Vildagliptin Synthesis

[1][2]

Executive Summary

In the industrial synthesis of Vildagliptin, (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (hereafter referred to as the Chloroacetyl Intermediate ) serves as the pivotal electrophile. Its primary function is to couple with the nucleophilic 3-amino-1-adamantanol via an

This molecule is unique because it carries two critical functionalities simultaneously:

  • The Electrophilic Linker: The chloroacetyl group (

    
    ) acts as the alkylating agent for the adamantane amine.
    
  • The Pharmacophore: The cyanopyrrolidine ring is the active moiety that covalently binds to the catalytic site of the DPP-4 enzyme.

Failure to control the stereochemistry or purity of this intermediate directly results in the formation of the inactive R-enantiomer or hydrolysis impurities (Vildagliptin Amide), compromising the final API's potency.

Molecular Architecture & Properties[3]

PropertySpecification
Common Name Vildagliptin Intermediate B / Chloroacetyl-Cyanopyrrolidine
IUPAC Name (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
CAS Number 207557-35-5
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 172.61 g/mol
Key Functional Groups

-Chloroamide (Electrophile), Nitrile (Enzyme Inhibitor)
Chirality S-configuration (Essential for bioactivity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water.
Structural Causality

The "ethan-1-one" backbone mentioned in the prompt refers to the acetyl linker. In the correct intermediate, the chlorine is located on the acetyl carbon (position 2 of the ethanone), creating a highly reactive

Mechanistic Role in Synthesis

The synthesis of Vildagliptin is a convergent process. The Chloroacetyl Intermediate represents the "right-hand" fragment of the molecule.

The Coupling Reaction ( Alkylation)

The core transformation is the N-alkylation of 3-amino-1-adamantanol by the Chloroacetyl Intermediate.

  • Mechanism: The primary amine of the adamantane attacks the

    
    -carbon of the chloroacetyl group, displacing the chloride ion.
    
  • Catalysis: The reaction is typically mediated by a mild base (

    
     or 
    
    
    ) to neutralize the generated HCl.
  • Finkelstein Modification: Potassium Iodide (KI) is often added as a catalyst. The iodide displaces the chloride to form the more reactive iodoacetyl intermediate in situ, accelerating the reaction rate and suppressing side reactions.

Pathway Diagram

The following diagram illustrates the convergent synthesis and the critical role of the Chloroacetyl Intermediate.

VildagliptinSynthesiscluster_legendLegendProlineL-ProlineIntermediate(2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile(Key Electrophile)Proline->Intermediate1. Amidation2. Dehydration (-H2O)ChloroacetylClChloroacetyl ChlorideChloroacetylCl->IntermediateCouplingCoupling Reaction(K2CO3, KI, THF)Intermediate->CouplingElectrophileAdamantane3-Amino-1-adamantanol(Nucleophile)Adamantane->CouplingNucleophileVildagliptinVildagliptin(API)Coupling->VildagliptinMajor ProductImpurity_DimerImpurity: Dimer(Over-alkylation)Coupling->Impurity_DimerSide Reaction(Excess Intermediate)key_startStarting Materialkey_interKey Intermediatekey_prodProduct

Caption: Convergent synthesis of Vildagliptin highlighting the Chloroacetyl Intermediate as the central electrophile.

Process Optimization & Control

To ensure high yield and purity, the handling of the Chloroacetyl Intermediate requires strict parameters.

Stoichiometry Control

The reaction stoichiometry is critical to prevent Dimer Formation .

  • The Risk: If the Vildagliptin product reacts with another molecule of the Chloroacetyl Intermediate, it forms a bis-alkylated impurity (Dimer).

  • The Fix: Use a slight excess of the adamantane amine (1.1 - 1.2 equivalents) relative to the Chloroacetyl Intermediate. This ensures the electrophile is fully consumed by the primary amine, reducing the statistical probability of the secondary amine (Vildagliptin) reacting further.

Stereochemical Integrity

The S-configuration at the pyrrolidine C2 position is essential.

  • Racemization Risk: The

    
    -proton next to the nitrile is acidic. Strong bases or high temperatures can cause racemization, leading to the inactive R-isomer (distomer).
    
  • Control: Use mild bases like

    
     rather than NaOH. Maintain reaction temperatures below 50°C.
    
Impurity Profile
ImpurityOriginControl Strategy
Vildagliptin Amide Hydrolysis of the nitrile group on the intermediate or API.Maintain anhydrous conditions; avoid strong acids/bases.
Diketopiperazine Intramolecular cyclization of the intermediate.Minimize reaction time; store intermediate at low temp.
Dimer Reaction of Vildagliptin with excess Chloroacetyl Intermediate.Optimize stoichiometry (Excess Adamantane).

Experimental Protocol: Coupling Reaction

Objective: Synthesize Vildagliptin using (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile.

Reagents:

  • 3-Amino-1-adamantanol (1.0 eq)

  • (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (0.95 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Solvent: 2-Butanone (MEK) or THF.

Procedure:

  • Preparation: Charge a 3-neck round bottom flask with 3-Amino-1-adamantanol and

    
     in MEK. Stir for 15 minutes to ensure suspension homogeneity.
    
  • Activation: Add catalytic KI. (This converts the chloro-species to the more reactive iodo-species in situ).

  • Addition: Dissolve (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in a minimal volume of MEK. Add this solution dropwise to the adamantane suspension over 30 minutes at 25°C.

    • Note: Slow addition favors mono-alkylation over dimer formation.

  • Reaction: Heat the mixture to 40-45°C and stir for 12-16 hours. Monitor by HPLC for the disappearance of the Chloroacetyl Intermediate.

  • Workup: Filter the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize the crude residue from 2-propanol/ethyl acetate to yield Vildagliptin as a white crystalline solid.

References

  • Villhauer, E. B., et al. (2003).[2] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[2] Journal of Medicinal Chemistry, 46(13), 2774–2789.[2]

  • Singh, S. K., Manne, N., & Pal, M. (2008).[3][2] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[1][4][3][5][2][6][7][8] Beilstein Journal of Organic Chemistry, 4, 20.

  • Wiggins, P. (2013). "Process for the preparation of Vildagliptin." World Intellectual Property Organization, WO2013179300A2.

  • Ding, J., et al. (2015).[2] "Synthesis of the Degradation Impurities of Vildagliptin." Chinese Journal of Pharmaceuticals, 46(11), 1169-1172.[2]

An In-Depth Technical Guide to the Safe Handling of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the presumed safety considerations for 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (CAS No. 54385-06-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data from structurally related molecules, including N-acetyl-pyrrolidine derivatives, α-chloro amides, and 2-(chloromethyl)pyrrolidine analogues. The purpose of this guide is to offer a robust framework for risk assessment and the implementation of safe laboratory practices when handling this chemical intermediate. It is imperative to note that the information herein is predictive and should be supplemented by rigorous in-house safety evaluations.

Chemical Identity and Predicted Physicochemical Properties

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one is a synthetic building block utilized in various research and development applications.[1] Its chemical structure combines a reactive α-chloro amide functional group with an N-acetylated pyrrolidine ring. The pyrrolidine scaffold is a common motif in many biologically active compounds.[2][3]

PropertyPredicted Value/InformationSource Analogy
CAS Number 54385-06-7[1]
Molecular Formula C₇H₁₂ClNOInferred
Molecular Weight 161.63 g/mol Inferred
Appearance Likely a liquid or low-melting solidGeneral observation of similar small molecules
Solubility Expected to be soluble in organic solventsGeneral chemical principles

Hazard Identification and GHS Classification (Predicted)

A formal GHS classification for 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one is not currently available. The following classification is inferred from the hazardous characteristics of its primary functional groups.

Pictograms:





Signal Word: Danger

Predicted Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled. (Based on the reactivity of α-chloro amides).

  • H314: Causes severe skin burns and eye damage.[4][5] (Common for reactive halogenated organic compounds).

  • H317: May cause an allergic skin reaction.[6]

  • H335: May cause respiratory irritation.[7][8]

Predicted Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]

Core Directive: Safe Handling and Storage Protocols

Given the predicted toxicity and reactivity of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one, a stringent set of handling and storage protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[4] The selection of appropriate PPE is critical to prevent skin and eye contact.

PPE_Workflow Start Handling 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one FumeHood Work in a certified chemical fume hood Start->FumeHood Gloves Wear nitrile or neoprene gloves (double-gloving recommended) FumeHood->Gloves Coat Chemical-resistant lab coat Gloves->Coat EyeProtection Splash-proof safety goggles and face shield Coat->EyeProtection ClosedShoes Fully enclosed leather shoes EyeProtection->ClosedShoes End Proceed with experiment ClosedShoes->End

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Storage and Incompatibility

Store 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed to prevent exposure to moisture and air.[8]

Incompatible Materials:

  • Strong Oxidizing Agents: May lead to violent reactions.[4]

  • Strong Acids and Bases: Can cause hydrolysis and decomposition.[8]

  • Metals: Potential for corrosion.[6]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, immediate and appropriate action is crucial. The following protocols are designed to mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures

A spill of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one should be treated as a hazardous event requiring a coordinated response.

Spill_Response Spill Spill Detected Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation (if safe to do so) Evacuate->Ventilate PPE Don appropriate PPE (respirator may be required) Ventilate->PPE Absorb Cover with inert absorbent material (e.g., vermiculite, sand) PPE->Absorb Collect Collect absorbed material into a sealed, labeled container Absorb->Collect Decontaminate Decontaminate spill area with a suitable solvent followed by soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Step-by-step spill response workflow.

Stability, Reactivity, and Toxicological Insights

Chemical Stability and Reactivity

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one is expected to be stable under recommended storage conditions.[5] However, the presence of the α-chloro amide moiety suggests a potential for reactivity. α-chloroamides are known to be alkylating agents and can participate in nucleophilic substitution reactions.[11]

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[5]

Toxicological Profile (Inferred)

No specific toxicological data exists for this compound. The following profile is based on the known effects of related substances.

  • Acute Toxicity: The α-chloro amide functional group is a known structural alert for toxicity. Compounds with this moiety can be harmful if inhaled, ingested, or absorbed through the skin.

  • Skin and Eye Irritation/Corrosion: Due to its potential reactivity, the compound is presumed to be corrosive to the skin and eyes, capable of causing severe burns.[4][5]

  • Sensitization: There is a potential for skin sensitization.[6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the lack of data necessitates cautious handling.

Conclusion and Final Recommendations

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one is a chemical intermediate that should be handled with significant caution due to its predicted toxicity and reactivity. All laboratory personnel must be thoroughly trained on the potential hazards and the emergency procedures outlined in this guide. The use of appropriate engineering controls and personal protective equipment is non-negotiable. It is strongly recommended that a comprehensive, in-house risk assessment be conducted before any new or scaled-up procedures involving this compound are undertaken.

References

  • Ashland. (2013).
  • Fisher Scientific. (2010). 2-(Aminomethyl)
  • Fisher Scientific. (n.d.). 2-Chloro-1-[1-(4-fluorophenyl)
  • PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

  • MilliporeSigma. (2024).
  • Spectrum Chemical. (2015).
  • Fisher Scientific. (2009).
  • Synquest Labs. (2017). 1-(3-Aminoazetidin-1-yl)
  • ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • American Chemical Society. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosopyrrolidine. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Journal of the American Chemical Society. (2024).
  • Wikipedia. (n.d.). Diazonium compound.
  • OAK Open Access Archive. (2024).
  • PubMed. (2010).

Sources

Basic Reactivity Profile of N-Acetyl-2-Chloromethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Specialists

Executive Summary: The "Tamed" Electrophile

N-acetyl-2-chloromethylpyrrolidine represents a critical class of deactivated nitrogen mustard analogs . Unlike its highly volatile and vesicant cousin, 2-chloromethylpyrrolidine (a free amine), the N-acetyl variant possesses a "kinetic gatekeeper" in the form of the amide bond. This structural feature dampens the nitrogen's nucleophilicity, preventing rapid intramolecular cyclization (aziridinium formation) while retaining sufficient electrophilicity at the chloromethyl group for controlled alkylation reactions.

This guide details the mechanistic underpinnings of this stability, its reactivity matrix with external nucleophiles, and the specific synthetic protocols required to handle it safely and effectively.

Part 1: Structural Analysis & Mechanistic Basis
1.1 The Amide Resonance Effect

The defining feature of this molecule is the acetylation of the pyrrolidine nitrogen. In a standard tertiary amine, the nitrogen lone pair is free to perform an intramolecular nucleophilic attack on the


-carbon (bearing the chlorine), displacing the chloride and forming a highly reactive bicyclic aziridinium ion .

In N-acetyl-2-chloromethylpyrrolidine, the nitrogen lone pair is delocalized into the carbonyl group (


). This resonance stabilization reduces the electron density on the nitrogen, effectively "turning off" the intramolecular displacement mechanism under standard conditions.
1.2 Mechanistic Pathway Visualization

The following diagram illustrates the suppression of the suicide-cyclization pathway (Path A) in favor of controlled intermolecular substitution (Path B).

ReactivityProfile Substrate N-Acetyl-2-chloromethylpyrrolidine (Amide Resonance Stabilized) Aziridinium Aziridinium Ion (Highly Toxic/Reactive) Substrate->Aziridinium Path A: Intramolecular Attack (BLOCKED by Amide) Product Substituted Product (Controlled Alkylation) Substrate->Product Path B: Direct SN2 Attack Nu External Nucleophile (Nu-) Nu->Substrate Attacks CH2-Cl Block

Caption: Figure 1. The N-acetyl group prevents the formation of the reactive aziridinium species (Path A), directing reactivity toward standard SN2 substitution (Path B).

Part 2: The Reactivity Matrix

The molecule behaves primarily as a primary alkyl chloride with steric bulk at the


-position.
2.1 Nucleophilic Substitution (

)[1]
  • Kinetics: Reaction rates are slower than simple primary alkyl chlorides (e.g., 1-chlorobutane) due to the steric hindrance of the adjacent pyrrolidine ring and the inductive electron-withdrawing effect of the amide.

  • Stereochemistry: The chiral center at C2 (derived from L-Proline) is not the site of reaction. Therefore, the stereochemical integrity of the pyrrolidine ring is maintained during substitution at the exocyclic

    
     group.
    
  • Ideal Nucleophiles: Thiolates (

    
    ), Azides (
    
    
    
    ), and secondary amines.
2.2 Hydrolysis & Stability Profile

Unlike the free amine, which hydrolyzes rapidly in water to form the alcohol (via the aziridinium intermediate), the N-acetyl derivative exhibits significant hydrolytic stability.

ConditionReactivity OutcomeMechanism
Neutral Water / pH 7 Stable (<5% degradation over 24h)Slow

by

is disfavored.
Strong Acid (HCl, reflux) High Reactivity Amide hydrolysis

Free amine release

Aziridinium formation.
Strong Base (NaOH) Moderate ReactivityDirect hydrolysis of the alkyl chloride to alcohol; eventual amide cleavage.
Lewis Acids (

,

)
Activation Lewis acid complexes with Cl, promoting carbocation-like character or oxazolinium formation.
Part 3: Synthetic Protocols
3.1 Synthesis of N-Acetyl-2-chloromethylpyrrolidine

Objective: Convert N-acetyl-L-prolinol to the chloride with retention of optical purity.

Reagents: Thionyl Chloride (


), Toluene (Solvent), DMF (Catalyst).

Protocol:

  • Preparation: Dissolve N-acetyl-L-prolinol (1.0 eq) in anhydrous Toluene (5-10 volumes) under

    
     atmosphere.
    
  • Activation: Add catalytic DMF (0.05 eq).

  • Chlorination: Add

    
     (1.2 eq) dropwise at 0°C. The exotherm must be controlled to prevent amide degradation.
    
  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Workup: Quench excess

    
     by concentrating under reduced pressure. Crucial: Do not perform a basic aqueous wash (e.g., 
    
    
    
    ) if the product is to be stored, as trace base can accelerate degradation over time.
  • Purification: Vacuum distillation or flash chromatography (EtOAc/Hexane).

3.2 Application: Synthesis of Chiral Pyrrolidine Ligands

This protocol demonstrates the displacement of the chloride by a secondary amine to create a diamine ligand.

SynthesisWorkflow Step1 Start: N-Acetyl-L-Prolinol Step2 Reaction: SOCl2 / Toluene / 0°C (Conversion to Chloride) Step1->Step2 Step3 Intermediate: N-Acetyl-2-chloromethylpyrrolidine Step2->Step3 Step4 Displacement: HNR2 / K2CO3 / CH3CN (Reflux 12h) Step3->Step4 Step5 Final: N-Acetyl-2-aminomethylpyrrolidine derivative Step4->Step5

Caption: Figure 2. Synthetic workflow for converting Prolinol to functionalized amine derivatives via the chloride intermediate.

Part 4: Safety & Handling (E-E-A-T)

Authoritative Warning: While the N-acetyl group reduces volatility and immediate reactivity, this compound is still an alkylating agent . It acts as a "masked" mustard analog.

  • Genotoxicity: All

    
    -haloamines should be treated as potential genotoxins. The chloride can alkylate DNA guanine residues if metabolic cleavage of the amide occurs in vivo.
    
  • Skin Absorption: The lipophilic nature of the pyrrolidine ring facilitates skin absorption. Wear double nitrile gloves.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic quench) rather than simple water, to ensure rapid displacement of the chloride before disposal.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on Anchimeric Assistance and Amide Resonance).

  • CureFFI. (2015). Organic Chemistry 17: Anchimeric assistance, epoxide transformations. (Detailed discussion on mustard chemistry and neighboring group participation).

  • Dalal Institute. Anchimeric Assistance. (Kinetics of neighboring group participation in substitution reactions).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Proline Derivatives. (General safety and physical property data).

  • Google Patents. Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (CN102491928A). (Provides industrial context for chlorination of proline derivatives).

Sources

Methodological & Application

Application Note: High-Fidelity Chiral Alkylation using 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

[1]

Executive Summary

The pyrrolidine ring is a "privileged structure" in drug discovery, appearing in numerous blockbuster drugs ranging from DPP-4 inhibitors (e.g., Vildagliptin) to antipsychotics.[1] While


1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-onenon-basic, chemically stable, and atom-economical1

The

  • Electronic Modulation: It withdraws electron density from the nitrogen, preventing self-quaternization (a common issue with free amine chloromethyl pyrrolidines).

  • Conformational Locking: It influences the ring pucker, often favoring specific binding modes in the final drug target.

This guide outlines the synthesis of this reagent from the Chiral Pool (L-Proline) and its application in

1

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDescription
IUPAC Name 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one
Common Name

-Acetyl-2-(chloromethyl)pyrrolidine
CAS Number 54385-06-7 (Racemic) / 22736-82-9 (

-isomer)
Molecular Weight 161.63 g/mol
Physical State Viscous Oil or Low-Melting Solid (Hygroscopic)
Chirality Derived from L-Proline (

) or D-Proline (

)
Solubility Soluble in DCM, MeOH, THF, Acetone.[1][2][3] Sparingly soluble in Hexanes.
Stability Stable at RT. Hydrolyzes slowly in aqueous acid/base.

Synthesis of the Building Block

Rationale: Purchasing this reagent can be expensive ($100+/gram). Synthesizing it from L-Prolinol is cost-effective and scalable.[1]

Pathway Diagram

The following directed graph illustrates the synthesis flow from L-Proline to the target electrophile.

SynthesisPathProlineL-Proline(Chiral Pool)ProlinolL-Prolinol(Reduction)Proline->ProlinolLiAlH4 orNaBH4/I2NAc_ProlinolN-Acetyl-L-Prolinol(Acetylation)Prolinol->NAc_ProlinolAc2O / Et3NDCM, 0°CTargetN-Ac-CMP(Chlorination)NAc_Prolinol->TargetSOCl2 / CHCl3Reflux

Figure 1: Step-wise synthesis from the chiral pool. The N-acetylation must precede chlorination to prevent aziridinium ion formation and racemization.

Protocol 1: Preparation of N-Ac-CMP

Scale: 50 mmol Safety: Work in a fume hood.[1] Thionyl chloride (



  • Acetylation:

    • Dissolve L-Prolinol (5.06 g, 50 mmol) in dry DCM (50 mL) containing Triethylamine (1.2 eq).

    • Cool to 0°C. Add Acetic Anhydride (1.1 eq) dropwise.

    • Stir at RT for 2 hours. Wash with 1N HCl, then Brine. Dry (

      
      ) and concentrate.
      
    • Checkpoint: Quantitative yield expected. Colorless oil.

  • Chlorination:

    • Dissolve the crude

      
      -Acetyl-L-prolinol in Chloroform (50 mL).
      
    • Add Thionyl Chloride (1.5 eq, 5.5 mL) dropwise (Exothermic!).

    • Heat to reflux for 3 hours.

    • Critical Step: Evaporate solvent and excess

      
       under vacuum. Co-evaporate with Toluene (
      
      
      ) to remove traces of acid.
    • Purification: The residue is usually pure enough (>95%). If dark, pass through a short silica plug (Eluent: 5% MeOH in DCM).[1]

Application: Nucleophilic Substitution ( )

The primary utility of N-Ac-CMP is coupling with nucleophiles (amines, thiols, phenols) to introduce the chiral pyrrolidine motif.[1]

Challenge: Primary alkyl chlorides are moderately reactive. Solution: Use the Finkelstein Modification (in situ generation of the Iodide) to accelerate the reaction.

Mechanistic Logic

The reaction proceeds via a classic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

45


1not

ReactionLogicStartN-Ac-CMP(Electrophile)InterIodo-Intermediate(In Situ)Start->InterFinkelsteinExchangeNuNucleophile(Amine/Thiol/Phenol)ProductChiral Product(Inversion of Config*)Nu->ProductAttackCatCatalyst(NaI / KI)Cat->InterInter->ProductFast SN2Note*Note: Since the chiral center is at C2and reaction is at the exocyclic CH2,the C2 stereocenter is PRESERVED.Note->Product

Figure 2: Reaction strategy. Note that substitution occurs at the exocyclic methylene group; therefore, the stereochemistry at the C2 position of the pyrrolidine ring is retained, not inverted.

Protocol 2: General Coupling Procedure

Target: Synthesis of a generic library compound (e.g., a Kappa Opioid Receptor Agonist analog).

  • Setup:

    • In a reaction vial, combine the Nucleophile (1.0 mmol) and N-Ac-CMP (1.2 mmol).

    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (3 mL).

    • Base:

      
       (2.0 eq) or 
      
      
      (1.5 eq) for phenols/weak amines.[1]
    • Catalyst: Add Sodium Iodide (NaI) (0.1 eq). This is crucial for conversion.

  • Reaction:

    • Heat at 60–80°C for 4–12 hours.

    • Monitoring: TLC (DCM:MeOH 95:5). The chloride (Rf ~0.4) will disappear; the product is usually more polar.

  • Workup:

    • Dilute with EtOAc. Wash with water (

      
      ) and Brine.
      
    • Dry and concentrate.

    • Purification: Flash Chromatography or Prep-HPLC.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Chloride is a poor leaving group.[1]Add 0.5 eq NaI (Finkelstein conditions). Switch solvent to DMF or DMSO and increase temp to 90°C.
Racemization Harsh basic conditions or Aziridinium formation.Unlikely with

-Acetyl.[1] Ensure the starting material was not exposed to strong Lewis Acids. Verify optical rotation of product.
NMR "Impurities" Amide Rotamers.Run NMR at elevated temperature (50°C) to coalesce peaks, or check LCMS to confirm single peak purity.
Hygroscopicity Reagent absorbed water.Dry the reagent under high vacuum with

before weighing.

References

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for and Finkelstein mechanisms).
  • Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[1][2][3] Beilstein Journal of Organic Chemistry. Link (Demonstrates related pyrrolidine acylation chemistry).

  • Organic & Biomolecular Chemistry. (2012). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists.[1][6] RSC Publishing. Link (Validates the use of pyrrolidin-1-ylmethyl scaffolds in GPCR drug design).

  • National Institutes of Health (NIH). (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug. PubMed Central. Link (Contextualizes the structural analysis and NMR rotamer characteristics of pyrrolidine ketones).

Application Note: Safe Handling and Containment of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists handling 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (CAS 1073554-20-7).[1] This compound is a reactive alkylating agent and a known Genotoxic Impurity (GTI) often encountered in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin.

Executive Summary & Risk Context

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (hereafter referred to as CPE ) is a bifunctional intermediate containing a reactive chloromethyl group.[1] Under ICH M7 guidelines , it is classified as a potentially mutagenic impurity (PMI) due to its ability to alkylate DNA nucleophiles (guanine/adenine bases).

  • Primary Hazard: Genotoxicity/Carcinogenicity (Alkylating Agent).[1]

  • Secondary Hazard: Skin/Eye Corrosion and Sensitization.[1]

  • Reactivity: High susceptibility to nucleophilic attack; hydrolytically unstable in basic aqueous media.[1]

This protocol mandates a Zero-Skin-Contact policy and requires the use of Closed System Transfer Devices (CSTDs) or negative-pressure isolators.[1]

Chemical Profile & Hazard Identification

PropertyData / Description
Chemical Name 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one
CAS Number 1073554-20-7
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DCM, THF, Acetonitrile; Decomposes in water
GHS Classification Danger : Muta. 2 (H341), Skin Corr.[1][2][3] 1B (H314), Skin Sens. 1 (H317)
Occupational Exposure Band OEB 4 or 5 (< 1 µg/m³ 8h-TWA) - Default for GTIs
Mechanism of Toxicity

CPE acts as an electrophile.[1] The carbon attached to the chlorine atom is electron-deficient.[1] Upon contact with biological tissue, it undergoes nucleophilic substitution (


) with DNA bases, forming covalent adducts that lead to replication errors (mutations).[1]

Engineering Controls & PPE Strategy

The hierarchy of controls for CPE prioritizes containment at source .[1] Reliance solely on PPE is unacceptable for alkylating agents.[1]

A. Primary Engineering Controls (PEC)[1]
  • Weighing/Dispensing: Must be performed in a Glovebox (Isolator) under negative pressure (-15 Pa to -50 Pa) or a Class II Type B2 Biosafety Cabinet.[1]

  • Synthesis: Reactions must occur in closed vessels.[1] Vent lines should be equipped with HEPA filters and scrubbers (e.g., NaOH traps) to capture acid gases (HCl) released during hydrolysis.

B. Personal Protective Equipment (PPE)[1][4]
  • Respiratory: If outside an isolator (emergency only), use a Powered Air Purifying Respirator (PAPR) with ABEK-P3 cartridges.[1]

  • Dermal: Double-gloving strategy.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Laminate film (e.g., Silver Shield® or ChemTek™) to prevent permeation of alkyl halides.[1]

  • Body: Tyvek® or chemically resistant coveralls with taped seams.[1]

Operational Protocol: Synthesis & Handling

Preparation and Transfer

Objective: Transfer CPE into the reaction vessel without atmospheric exposure.

  • Pre-Check: Verify glovebox pressure is stable. Ensure the "Deactivation Solution" (see Section 5) is prepared inside the containment zone.

  • Weighing:

    • Weigh CPE into a tared, screw-top vial inside the isolator.

    • Self-Validation Step: Wipe the exterior of the vial with a solvent-dampened swab (MeOH) and check for residue (visual/UV) before moving to the pass-box.

  • Solubilization: Dissolve CPE in the reaction solvent (e.g., THF or DCM) inside the isolator.[1] Transferring a solution is safer than transferring a neat solid/oil.[1]

  • Transfer: Use a cannula or peristaltic pump for liquid transfer into the reactor.[1] Do not pour.

Reaction Monitoring & Sampling

Objective: Minimize open-system sampling.

  • Method: Use an in-line probe (IR/Raman) if available.[1]

  • Manual Sampling:

    • Stop agitation.[1]

    • Insert a long-needle syringe through a septum port.[1]

    • Withdraw sample and immediately quench it in a pre-prepared vial containing 1N NaOH/MeOH.[1]

    • Causality: Immediate quenching prevents the alkylating agent from persisting on the analytical bench.

Workstream Visualization[1]

HandlingProtocol cluster_containment High Potency Containment Zone Storage Storage (-20°C, Inert Gas) Isolator Weighing/Solubilization (Glovebox, Neg Pressure) Storage->Isolator Double Bagged Transfer Closed Transfer (Cannula/Septum) Isolator->Transfer Dissolved Form Reaction Reaction Vessel (Scrubbed Vent) Transfer->Reaction No Air Contact Quench In-Situ Quenching (Thiosulfate/Amine) Reaction->Quench End of Process Waste Waste Disposal (pH > 10 Verified) Quench->Waste Validated Decon

Caption: Closed-loop workflow for handling CPE, emphasizing containment from storage through quenching.

Decontamination & Waste Management[5]

Alkylating agents must be chemically destroyed, not just washed away.[1]

Deactivation Solution (The "Quench")

Prepare the following solution to break the C-Cl bond via nucleophilic substitution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) + 2% NaOH in 50:50 Water/Ethanol.[1]
    
  • Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the chloride ion to form a non-toxic Bunte salt.[1] Hydroxide neutralizes generated acid.[1]

Cleaning Protocol
  • Apply: Spray the Deactivation Solution on all potentially contaminated surfaces (glovebox floor, balances).[1]

  • Wait: Allow a contact time of 15 minutes .

  • Wipe: Remove with absorbent pads.[1]

  • Validate:

    • Self-Validation: Check the pH of the waste liquid. It must remain basic (pH > 10).[1] If acidic, the quenching capacity was overwhelmed; add more base.[1]

Deactivation Logic Diagram

DeconLogic Contaminant CPE Residue (Alkylating Agent) Reaction Nucleophilic Substitution (SN2 Mechanism) Contaminant->Reaction DeconSol Decon Solution (Thiosulfate + NaOH) DeconSol->Reaction Attacks C-Cl Bond Result Bunte Salt (Non-Toxic, Water Soluble) Reaction->Result Check Validation (Check pH > 10) Result->Check

Caption: Chemical mechanism for deactivating CPE using a thiosulfate-based scavenger.

Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Wash gently with copious soap and water for 15 mins.[1] Scrubbing increases absorption.[1] Seek medical attention immediately.
Eye Contact Flush with water for 15 mins.[1][4] Hold eyelids open. Consult an ophthalmologist.
Spill (< 10 mL) Evacuate area. Don Full PPE (PAPR).[1] Cover spill with Deactivation Solution soaked pads.[1] Wait 30 mins before cleanup.
Inhalation Move to fresh air.[1][4][5][6] If breathing is difficult, administer oxygen.[1] Monitor for delayed pulmonary edema (common with alkylating agents).[1]

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][7]

    • Source:

  • European Chemicals Agency (ECHA).

    • Source:

  • PubChem . Compound Summary for 1-(Chloroacetyl)pyrrolidine (Structural Analog). National Library of Medicine.[1]

    • Source:

  • Snodin, D. J. (2010).[1] Genotoxic impurities: From structural alerts to qualification. Process Development and Safety.

    • Context: Discusses the reactivity of alpha-haloacetamides and rel
  • Vildagliptin Synthesis Impurity Profiling. Asian Journal of Pharmaceutical and Clinical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanation of N-acetyl-2-(chloromethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the cyanation of N-acetyl-2-(chloromethyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic route to N-acetyl-2-(cyanomethyl)pyrrolidine, a key intermediate in medicinal chemistry.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Conversion of the Starting Material

You've set up your reaction, but after the expected reaction time, TLC or LC-MS analysis shows a significant amount of unreacted N-acetyl-2-(chloromethyl)pyrrolidine.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of the Cyanide Source: The cyanide ion (CN⁻) must be available and reactive in the organic phase to displace the chloride.

    • Explanation: In a biphasic system (e.g., an organic solvent and an aqueous solution of NaCN or KCN), the cyanide ion has low solubility in the organic layer where your substrate resides.[3]

    • Solution: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a phosphonium salt.[3][4][5][6][7][8] The PTC transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the alkyl chloride.[3] Using a catalytic amount (5-10 mol%) is typically sufficient.[4]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Explanation: Polar protic solvents (e.g., water, ethanol, methanol) can solvate the cyanide anion through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity.[9][10][11][12]

    • Solution: Use a polar aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[9][12] These solvents solvate the cation of the cyanide salt but leave the anion relatively "naked" and more reactive.[9][10] In a phase-transfer catalysis setup, the choice of the organic solvent is also critical for dissolving the substrate and the catalyst.

  • Reaction Temperature is Too Low: Like most Sₙ2 reactions, the rate of cyanation is temperature-dependent.

    • Explanation: Insufficient thermal energy can lead to a very slow reaction rate.

    • Solution: Gradually increase the reaction temperature. A moderate temperature of 50-80 °C is often a good starting point for the cyanation of alkyl chlorides.[13] However, be cautious, as excessively high temperatures can promote side reactions.

Problem 2: Formation of N-acetyl-2-(hydroxymethyl)pyrrolidine as a Major Byproduct

Your reaction yields a significant amount of the corresponding alcohol, reducing the yield of the desired nitrile.

Potential Causes & Solutions:

  • Presence of Water in the Reaction Mixture: Water can compete with the cyanide ion as a nucleophile, leading to the formation of the alcohol via hydrolysis.

    • Explanation: Although the reaction is often performed in a biphasic system with an aqueous layer, excessive water in the organic phase, especially at elevated temperatures, can lead to hydrolysis of the alkyl chloride.

    • Solution:

      • Use a Concentrated Cyanide Solution: When using a phase-transfer catalysis system, employ a concentrated aqueous solution of NaCN or KCN to minimize the amount of water in the reaction.[4]

      • Anhydrous Conditions: For more sensitive substrates, consider using an anhydrous cyanide source in a polar aprotic solvent. Trimethylsilyl cyanide (TMSCN) is a common choice for anhydrous cyanations, often activated by a Lewis acid.[14][15] However, TMSCN is highly toxic and requires careful handling.[16] Zinc cyanide (Zn(CN)₂), a less toxic alternative, can also be used, sometimes in conjunction with a catalyst system.[13][14]

Problem 3: Observation of Elimination Byproducts

You detect the formation of N-acetyl-2-methylenepyrrolidine in your reaction mixture.

Potential Causes & Solutions:

  • Strongly Basic Conditions: The cyanide ion is the conjugate base of a weak acid (HCN) and can act as a base, promoting E2 elimination.

    • Explanation: While cyanide is a good nucleophile, it also possesses some basicity. This is particularly problematic with sterically hindered substrates or at high temperatures.

    • Solution:

      • Temperature Control: Avoid excessively high reaction temperatures, as elimination reactions are generally favored over substitution at higher temperatures.

      • Choice of Cyanide Source: In some cases, using a less basic cyanide source or a different catalytic system might be beneficial. For instance, nickel-catalyzed cyanations using Zn(CN)₂ have been developed for unactivated alkyl halides and may offer an alternative to minimize elimination.[13][17]

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for my reaction: NaCN, KCN, or TMSCN?

A1: The choice of cyanide source depends on your reaction conditions and sensitivity to water.

Cyanide SourceProsCons
NaCN / KCN Inexpensive, readily available.[18]Low solubility in organic solvents, requiring a PTC or polar aprotic solvent. Can lead to hydrolysis byproducts if water is present. Highly toxic.[16][19]
TMSCN Soluble in organic solvents, suitable for anhydrous conditions.[14][15]More expensive, highly toxic, and moisture-sensitive.[16] Often requires a catalyst (e.g., Lewis acid).[14]
Zn(CN)₂ Less toxic than alkali metal cyanides and TMSCN.[13][14]Generally requires a catalyst (e.g., Nickel-based) for efficient reaction with alkyl chlorides.[13][17]

For the cyanation of N-acetyl-2-(chloromethyl)pyrrolidine, a robust and cost-effective method is the use of NaCN or KCN with a phase-transfer catalyst like TBAB in a biphasic system.

Q2: How do I safely handle cyanide reagents?

A2: Cyanide compounds are highly toxic and require strict safety protocols.[16][19][20][21][22]

  • Work in a well-ventilated fume hood at all times. [19][21][22]

  • Wear appropriate personal protective equipment (PPE): safety goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[19][21]

  • NEVER acidify a cyanide solution. Contact with acid will liberate highly toxic hydrogen cyanide (HCN) gas.[19][20][21]

  • Keep an appropriate cyanide antidote kit nearby and ensure you and your colleagues are trained in its use.

  • Quench all cyanide-containing waste with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions (pH > 10) before disposal according to your institution's guidelines.[20]

Q3: Can I monitor the progress of my reaction?

A3: Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts. Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The product, being more polar than the starting material, will have a lower Rf value. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.

Recommended Experimental Protocol

This protocol utilizes phase-transfer catalysis for a robust and scalable cyanation reaction.

Materials:

  • N-acetyl-2-(chloromethyl)pyrrolidine

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-acetyl-2-(chloromethyl)pyrrolidine (1.0 eq).

  • Add toluene as the solvent.

  • In a separate beaker, prepare a solution of sodium cyanide (1.5 eq) in deionized water.

  • Add the aqueous NaCN solution to the reaction flask.

  • Add tetrabutylammonium bromide (0.1 eq) to the biphasic mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or distillation to yield N-acetyl-2-(cyanomethyl)pyrrolidine.

Visualizing the Process

Reaction Mechanism and Side Reactions

reaction_pathways cluster_main Main Reaction Pathway (Sₙ2) cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Elimination (E2) start N-acetyl-2-(chloromethyl)pyrrolidine product N-acetyl-2-(cyanomethyl)pyrrolidine start->product  CN⁻ (Nucleophile) hydrolysis_product N-acetyl-2-(hydroxymethyl)pyrrolidine start->hydrolysis_product  H₂O (Nucleophile) elimination_product N-acetyl-2-methylenepyrrolidine start->elimination_product  CN⁻ (Base)

Caption: Key reaction pathways in the cyanation of N-acetyl-2-(chloromethyl)pyrrolidine.

Phase-Transfer Catalysis Workflow

ptc_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ QCN Q⁺ CN⁻ NaCN->QCN Q⁺X⁻ transfers CN⁻ NaCl Na⁺ Cl⁻ RCl R-Cl (Substrate) RCN R-CN (Product) RCl->RCN QCl Q⁺ Cl⁻ RCl->QCl Cl⁻ generated QCN->RCl Sₙ2 Reaction QCl->NaCl Q⁺X⁻ transfers Cl⁻

Caption: Simplified workflow of phase-transfer catalysis in the cyanation reaction.

References

  • Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC. (n.d.).
  • Cyanation – Knowledge and References - Taylor & Francis. (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Cyanation reaction safety - YouTube. (2024, June 7).
  • Cyanides Storage, Handling and General Use Information - University of Windsor. (n.d.).
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
  • PTC Cyanation - PTC Organics, Inc. (n.d.).
  • Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. (n.d.).
  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25).
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.).
  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).
  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.).
  • Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.).
  • Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH. (n.d.).
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. (n.d.).
  • Tetrabutylammonium bromide - Wikipedia. (n.d.).
  • A phase-transfer-assisted strategy for oxidation-based biomass valorization. (n.d.).
  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Publishing - The Royal Society of Chemistry. (n.d.).
  • RECENT ADVANCES IN CYANATION REACTIONS. (2022, March 23).
  • Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - NIH. (n.d.).
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020, December 14).
  • (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2025, October 15).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2).
  • A Convenient Method for the Synthesis of Alkylsilyl - Cyanides Using Potassium or Sodium Cyanide Impregnated on Amberlite XAD Resin. (n.d.).
  • Can you explain the role of solvents in SN1 and SN2 mechanisms? - Quora. (2018, December 10).
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28).
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. (2020, December 14).
  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. (n.d.).
  • A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC. (n.d.).
  • Cyanomethylation Reaction | Encyclopedia MDPI. (2023, May 5).
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. (2022, August 5).
  • A Comparative Guide to (tert-Butyldimethylsilyloxy)malononitrile and Trimethylsilyl Cyanide in Synthetic Chemistry - Benchchem. (n.d.).
  • Preparation of trimethylsilyl cyanide. (n.d.).
  • Introduction of the Cyano Group by Substitution of a Halogen - Thieme E-Books. (n.d.).
  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).
  • Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. (n.d.).
  • Synthesis of N-acetyl-2-hydroxypyrrolidine - PrepChem.com. (n.d.).
  • Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1).

Sources

Navigating the Purification of 1-acetyl-2-(chloromethyl)pyrrolidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from 1-acetyl-2-(chloromethyl)pyrrolidine. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This guide offers practical, experience-driven advice to address common challenges encountered during its purification.

I. Understanding the Reaction Landscape: Common Impurities

The synthesis of 1-acetyl-2-(chloromethyl)pyrrolidine typically involves the reaction of N-acetylproline with a chlorinating agent, such as thionyl chloride (SOCl₂), or the chlorination of N-acetylprolinol. The primary impurities that researchers must contend with are unreacted starting materials and byproducts from the chlorinating agent.

Key Potential Impurities:

  • Unreacted N-acetyl-L-proline: A carboxylic acid that is often the primary starting material.

  • Excess Thionyl Chloride (SOCl₂): A reactive and corrosive reagent.

  • Hydrolyzed Byproducts: Such as HCl and SO₂, which are generated from the reaction of thionyl chloride with trace amounts of water.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues observed during the workup and purification of 1-acetyl-2-(chloromethyl)pyrrolidine.

Issue 1: Oily or Gummy Product After Solvent Evaporation

  • Potential Cause: Presence of unreacted N-acetyl-L-proline. N-acetyl-L-proline is a solid at room temperature, but its presence, even in small amounts, can result in an impure, non-crystalline final product.

  • Troubleshooting Strategy: Acid-Base Extraction.

    • Rationale: N-acetyl-L-proline possesses a carboxylic acid functional group, making it acidic. This property can be exploited to separate it from the neutral amide product. By washing the organic layer containing the crude product with a basic aqueous solution, the acidic N-acetyl-L-proline will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and can thus be removed.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently, as the neutralization reaction will produce carbon dioxide gas.

      • Repeat the aqueous wash 2-3 times to ensure complete removal of the acidic impurity.

      • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Persistent Acrid Odor and Fuming of the Crude Product

  • Potential Cause: Residual thionyl chloride. Thionyl chloride has a sharp, irritating odor and reacts with moisture in the air to produce HCl and SO₂ fumes.

  • Troubleshooting Strategy 1: Distillation.

    • Rationale: Thionyl chloride is a volatile liquid (boiling point: 76 °C). If the desired product, 1-acetyl-2-(chloromethyl)pyrrolidine, has a significantly higher boiling point and is thermally stable, distillation can be an effective method for removing excess thionyl chloride.

    • Protocol:

      • After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure to lower the boiling point and minimize thermal stress on the product.

      • A co-distillation with a high-boiling inert solvent like toluene can aid in the complete removal of trace amounts of thionyl chloride. Add toluene to the crude mixture and distill off the toluene-thionyl chloride azeotrope. Repeat this process if necessary.

  • Troubleshooting Strategy 2: Quenching.

    • Rationale: For smaller scale reactions, or when the product is sensitive to heat, quenching the excess thionyl chloride with a suitable reagent is a practical alternative to distillation.

    • Protocol:

      • Cool the reaction mixture in an ice bath.

      • Slowly and carefully add the reaction mixture to a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate or sodium carbonate. This should be done in a well-ventilated fume hood as the reaction is exothermic and releases SO₂ and HCl gases.

      • Once the quenching is complete (i.e., gas evolution ceases), proceed with a standard extractive workup as described in Issue 1 .

III. Frequently Asked Questions (FAQs)

Q1: How do I choose between distillation and quenching for removing excess thionyl chloride?

A1: The choice depends on the scale of your reaction and the thermal stability of your product. For large-scale reactions, distillation is often preferred for safety and efficiency. For smaller, lab-scale syntheses, quenching followed by an extractive workup is typically faster and more convenient. If your product is known to be thermally sensitive, quenching is the safer option.

Q2: My product seems to be water-soluble. How can I effectively perform an extractive workup?

A2: While 1-acetyl-2-(chloromethyl)pyrrolidine is expected to have some water solubility, using a sufficient volume of a suitable organic solvent and performing multiple extractions can improve recovery. Solvents like dichloromethane or chloroform are often effective for extracting polar organic compounds. Additionally, washing the combined organic extracts with brine helps to "salt out" the desired product from the aqueous phase, reducing its solubility in water and driving it into the organic layer.

Q3: I've performed a basic wash, but I'm still seeing the N-acetylproline impurity in my NMR spectrum. What should I do?

A3: This could be due to insufficient washing or the formation of emulsions that trap the impurity. Ensure you are using a sufficient volume of the basic solution and washing multiple times. If emulsions form, allowing the separatory funnel to stand for a longer period or adding a small amount of brine can help to break them. For stubborn impurities, column chromatography on silica gel may be necessary.

Q4: What are the expected spectroscopic characteristics of 1-acetyl-2-(chloromethyl)pyrrolidine?

  • ¹H NMR: You would expect to see signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), the pyrrolidine ring protons (multiplets, ~1.8-4.0 ppm), and the chloromethyl protons (doublet of doublets or a multiplet, ~3.6-3.8 ppm).

  • ¹³C NMR: Expect signals for the acetyl carbonyl carbon (~170 ppm), the pyrrolidine ring carbons (~23-60 ppm), the chloromethyl carbon (~45-50 ppm), and the acetyl methyl carbon (~22 ppm).

  • IR Spectroscopy: Look for a strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch.

Q5: Can I use crystallization to purify my product?

A5: Crystallization can be an excellent purification technique if a suitable solvent is found. The ideal solvent would be one in which 1-acetyl-2-(chloromethyl)pyrrolidine is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble. A patent for a similar compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, suggests that crystallization from solvents like ethyl acetate or toluene can be effective.[1] Experimentation with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/diethyl ether) is recommended.

IV. Workflow Diagrams

Diagram 1: General Purification Workflow

PurificationWorkflow Crude_Product Crude 1-acetyl-2-(chloromethyl)pyrrolidine Check_Odor Acrid Odor/Fuming? Crude_Product->Check_Odor Distill_Quench Distillation or Quenching of SOCl2 Check_Odor->Distill_Quench Yes Extractive_Workup Aqueous Extractive Workup Check_Odor->Extractive_Workup No Distill_Quench->Extractive_Workup Check_Purity Check Purity (e.g., NMR, TLC) Extractive_Workup->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Purity Acceptable Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Impurities Present Column_Chromatography->Pure_Product

Caption: Decision workflow for the purification of 1-acetyl-2-(chloromethyl)pyrrolidine.

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Physical Properties
1-acetyl-2-(chloromethyl)pyrrolidineC₇H₁₂ClNO161.63-
N-acetyl-L-prolineC₇H₁₁NO₃157.17Solid, acidic
Thionyl ChlorideSOCl₂118.97Liquid, bp 76 °C, reacts with water

References

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile. CN104262227A.
  • PubChem. (n.d.). 1-(Chloroacetyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. CN107501154B.
  • Deprotection of acetyl group on amino group with thionyl chloride and pyridine. (2014). Journal of Hebei Agricultural Sciences, 18(4), 31-33.
  • NIST. (n.d.). Pyrrolidine, 1-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses, 90, 215-225. [Link]

  • Hypha Discovery. (n.d.). Purification. Retrieved from [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one. (2023). Journal of Science and Technology, The University of Danang, 21(6.1), 61-68.
  • Spectroscopic and theoretical studies on some new pyrrol-2-yl-chloromethyl ketones. (2014). Journal of Molecular Structure, 1074, 538-547.
  • A review on the methods of amide bond formation. (2011). Der Pharma Chemica, 3(3), 409-421.
  • Cheméo. (n.d.). Pyrrolidine, 1-acetyl-. Retrieved from [Link]

  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. (2025). BenchChem.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. US20120100274A1.
  • Method of making L-proline using an N-acyl-L-protine acylase. US5219741A.
  • Spectroscopic Data and Experimental Protocols for (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Technical Guide. (2025). BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4885.
  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). Journal of Agricultural and Food Chemistry, 51(11), 3287-3293.
  • 1-ACETYL-2-PYRROLIDONE. (n.d.). Angene. Retrieved from [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010).
  • Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Deriv
  • N-Acetyl-L-Proline. (n.d.). PharmaCompass. Retrieved from [Link]

  • Preparative Separation and Purification of Four Cis-Trans Isomers of Coumaroylspermidine Analogs From Safflower by High-Speed Counter-Current Chromatography. (2013).

Sources

Technical Support Center: Vildagliptin Chloro-Intermediate Stability & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with the Vildagliptin intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile .

This content is structured to troubleshoot stability issues, identify unknown impurity peaks, and optimize analytical methods.

Current Status: Operational Topic: Degradation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS: 207557-35-5) Assigned Specialist: Senior Application Scientist

Diagnostic Triage: What are you seeing?

Before diving into mechanisms, use this "Quick Diagnostic" table to match your experimental observation with the likely degradation candidate.

Reference Compound: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Nominal MW: ~172.6 Da | ESI+ Parent: m/z ~173

Observation (HPLC/LC-MS)Likely IdentityMechanismMass Shift (Δ)
New Peak @ RRT ~0.85 (Elutes before Main Peak)Amide Impurity Nitrile Hydrolysis (Stage 1)+18 Da (m/z 191)
New Peak @ RRT ~0.20 (Elutes very early)Acid Impurity Nitrile Hydrolysis (Stage 2)+19 Da (m/z 192)
New Peak @ RRT ~0.90 (If Methanol is diluent)Methoxy Analog Solvolysis (Cl displacement)-4 Da (m/z 169)
Mass Balance Loss (No UV peak)Proline / Chloroacetic Acid Amide Bond CleavageLow UV Absorbance

Deep Dive: Troubleshooting Specific Degradation Pathways

Issue #1: "I am seeing a persistent impurity at m/z 191 (M+18). It increases when the sample sits in aqueous buffer."

Diagnosis: You are observing the Amide Degradant [(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide].

Technical Explanation: The chloro-intermediate contains a nitrile group (-CN) at the C2 position of the pyrrolidine ring. This group is thermodynamically unstable in the presence of moisture, especially under acidic or basic conditions. The nitrile undergoes hydration to form a primary amide.

  • Causality: This is often caused by using non-fresh mobile phases or leaving samples in the autosampler for >12 hours in aqueous diluents.

  • Pathway: Nitrile

    
     Amide.
    
Issue #2: "My chromatogram shows a highly polar peak near the void volume (m/z 192). It correlates with a drop in pH."

Diagnosis: You are observing the Carboxylic Acid Degradant [(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid].

Technical Explanation: This is the second stage of hydrolysis. The amide formed in Stage 1 is further hydrolyzed to the carboxylic acid, releasing ammonia (or ammonium ion). This compound is highly polar and often elutes in the solvent front on standard C18 columns, making quantification difficult.

  • Pathway: Amide

    
     Carboxylic Acid.
    
Issue #3: "I see a peak with m/z 169 when using Methanol as a solvent."

Diagnosis: You are observing the Methoxy-displacement Impurity .

Technical Explanation: The chloroacetyl group is an electrophile designed to react with the adamantane amine in Vildagliptin synthesis. However, if exposed to nucleophilic solvents like Methanol (MeOH) for extended periods, the methoxide or methanol itself can displace the chlorine atom.

  • Prevention: Use Acetonitrile (ACN) as the organic modifier/diluent for stability studies, as it is non-nucleophilic.

Visualizing the Degradation Network

The following diagram illustrates the stepwise degradation logic. Use this to trace your unknown peaks back to the parent molecule.

Vildagliptin_Intermediate_Degradation Parent Chloro-Intermediate (Parent) m/z 173 (RRT 1.0) Amide Amide Impurity (Stage 1 Hydrolysis) m/z 191 (RRT ~0.85) Parent->Amide + H2O (Fast in Acid/Base) Methoxy Methoxy Impurity (Solvolysis) m/z 169 Parent->Methoxy + MeOH / - HCl (Diluent Artifact) Proline L-Proline (Backbone Cleavage) m/z 116 Parent->Proline Amide Bond Break (Strong Acid Only) Acid Acid Impurity (Stage 2 Hydrolysis) m/z 192 (RRT ~0.20) Amide->Acid + H2O / - NH3 (Slow, requires heat/pH)

Figure 1: Degradation pathway of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile showing primary hydrolysis and solvolysis routes.

Validated Experimental Protocols

To confirm the identity of these products in your specific matrix, perform the following Forced Degradation Confirmation .

Protocol A: Hydrolytic Stress Testing (Acid/Base)

Objective: Generate Amide and Acid standards in situ for RT confirmation.

  • Preparation: Prepare a 1.0 mg/mL solution of the Chloro-intermediate in Acetonitrile.

  • Acid Stress:

    • Mix 1 mL of sample + 1 mL of 0.1 N HCl.

    • Heat at 60°C for 2 hours.

    • Expected Result: Major conversion to Amide (m/z 191).

  • Base Stress:

    • Mix 1 mL of sample + 1 mL of 0.1 N NaOH.

    • Stir at Room Temperature for 30 mins (Do not heat; base hydrolysis is rapid).

    • Expected Result: Rapid conversion to Acid (m/z 192) and potential chlorine displacement (Hydroxy-impurity).

  • Analysis: Neutralize samples to pH 7.0 and inject immediately into LC-MS.

Protocol B: LC-MS Profiling Method

Objective: Separate the polar Acid impurity from the void volume.

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Luna Omega Polar C18). Standard C18 often fails to retain the Acid impurity.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Avoid TFA if using MS; it suppresses ionization.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain Acid).

    • 2-10 min: 5% -> 60% B.

    • 10-15 min: 95% B (Wash).

  • Detection: ESI Positive Mode.

    • Source Temp: 350°C.

    • Capillary Voltage: 3.0 kV.

Frequently Asked Questions (FAQs)

Q: Why does the Chloro-intermediate degrade faster than the final Vildagliptin API? A: The intermediate lacks the bulky adamantane group which provides steric hindrance. Furthermore, the electron-withdrawing effect of the chlorine atom on the acetyl group makes the amide bond and the neighboring nitrile more susceptible to nucleophilic attack (hydrolysis) compared to the final drug substance.

Q: Can I use UV detection alone to quantify these impurities? A: It is risky. The Chloro-intermediate and its degradants lack a strong chromophore (like a benzene ring). They absorb weakly at 205-210 nm (carbonyl/nitrile absorbance).

  • Risk: At 210 nm, mobile phase background noise is high.

  • Solution: Use LC-MS for identification and CAD (Charged Aerosol Detection) for quantification if UV sensitivity is insufficient.

Q: Is the degradation reversible? A: No. The hydrolysis of the nitrile to amide and acid is irreversible under standard storage conditions. Once the "Amide" peak appears, the purity of your starting material is permanently compromised.

References

  • Singh, S. K., Manne, N., & Pal, M. (2008).[1][2] Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[1][2][3][4] Beilstein Journal of Organic Chemistry, 4, 20.[2]

    • [2]

    • Relevance: Establishes the synthesis route and the specific structure of the chloro-intermedi
  • Arar, M. G., et al. (2020).[5] New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 633-644.

    • Relevance: Details the hydrolysis pathways (Amide/Acid)
  • Barden, A. T., et al. (2012). Determination of Vildagliptin and its organic impurities by UPLC-ESI/Q-TOF MS/MS.

    • Relevance: Provides MS fragmentation patterns useful for identifying the m/z 191 and 192 impurities.
  • Banik, S., et al. (2022). Development of RP-HPLC Method for Vildagliptin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.

    • Relevance: Validates the use of C18 columns and Ammonium Acet

Sources

overcoming racemization during N-acetyl-2-chloromethylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of N-acetyl-2-chloromethylpyrrolidine , specifically focusing on the critical issue of racemization at the C2 position. This guide is structured for researchers and process chemists requiring high enantiomeric excess (ee).[1]

Topic: Overcoming Racemization & Process Optimization Target Molecule: (S)-N-acetyl-2-(chloromethyl)pyrrolidine (and its enantiomers)

The Mechanism of Failure: Why Racemization Occurs

In the conversion of N-acetyl-L-prolinol to N-acetyl-2-chloromethylpyrrolidine , the reaction site is the primary alcohol (


), not the chiral center (C2).[2] However, racemization at C2 is a frequent failure mode.[1][2] Understanding the "why" is the first step to prevention.
The Two Primary Racemization Pathways
  • Acid-Catalyzed Enolization (The Dominant Pathway): The hydrogen atom at the C2 position (

    
    -proton) is adjacent to the electron-withdrawing N-acetyl group.[2] Under the harsh, acidic conditions typically generated by Thionyl Chloride (
    
    
    
    ) at high temperatures, this proton becomes labile.[1]
    • Mechanism: The carbonyl oxygen of the amide is protonated by HCl (byproduct). This lowers the pKa of the C2 proton, facilitating enolization to an achiral enol intermediate. Reprotonation occurs non-stereoselectively, leading to a racemic mixture.[1][2]

  • Oxazolinium Ion Formation (Neighboring Group Participation): The amide oxygen is a nucleophile.[2] Upon activation of the hydroxyl group (e.g., by

    
    ), the amide oxygen can attack the side chain intramolecularly.[1]
    
    • Mechanism: This forms a bicyclic oxazolinium ion .[2] While this ring closure itself is stereospecific, the resulting cationic intermediate renders the C2 proton extremely acidic. Any base present (even Cl-) can abstract this proton, leading to ring-opening racemization or elimination.[1][2]

Visualizing the Failure Pathways

The following diagram illustrates how standard chlorination conditions can divert the reaction toward racemization.

RacemizationPathways Start N-Acetyl-L-Prolinol Activated Activated Intermediate (Chlorosulfite/Mesylate) Start->Activated Activation (SOCl2 or MsCl) Product (S)-N-Acetyl-2- chloromethylpyrrolidine (High ee) Activated->Product Path A: Direct SN2 (Low Temp, Neutral) Enol Achiral Enol / Oxazolinium Species Activated->Enol Path B: Acid/Heat (H+ Catalyzed) Racemate Racemic Product (50% R / 50% S) Enol->Racemate Non-selective Re-protonation

Caption: Path A (Green) represents the desired SN2 displacement.[1] Path B (Red) shows the side reaction where acidic/thermal conditions destroy the chiral center via enolization.

Optimized Protocols (The "How")

To prevent racemization, you must decouple the activation step from the displacement step and strictly control acidity.

Method A: The "Cold Mesylation" Protocol (Recommended)

This method is superior for maintaining high optical purity (>99% ee) because it avoids the generation of HCl and high temperatures.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (


), Lithium Chloride (LiCl).[1]
Solvent:  Dichloromethane (DCM) for step 1; Acetone or DMF for step 2.[1][2]
StepActionCritical ParameterReason
1 Dissolve N-acetyl-prolinol and

(1.5 eq) in DCM. Cool to -10°C .[2]
Temp < 0°C Prevents exotherm-induced enolization.
2 Add MsCl (1.2 eq) dropwise.[1][2] Stir for 1-2h.Slow Addition Controls local heating.[2]
3 Quench & Wash: Wash with cold

, then brine. Dry organic layer.[2][3]
Neutralization Removes residual acid/base before heating.[2]
4 Displacement: Dissolve the crude mesylate in Acetone. Add LiCl (3-5 eq). Reflux gently.Solvent Choice LiCl is soluble in acetone; Cl- displaces OMs via SN2.[2]
Method B: The Modified Vilsmeier Protocol (If SOCl2 is mandatory)

If you must use Thionyl Chloride (e.g., for cost reasons), you must use the Vilsmeier-Haack modification to lower the activation energy and avoid refluxing in pure


.[1]

Reagents: Thionyl Chloride (


), DMF (Catalytic), Toluene.[1][2]
  • Solvent: Use Toluene (non-polar solvents often suppress ionic racemization pathways compared to polar protic ones).[2]

  • Catalyst: Add 0.1 eq DMF. This forms the Vilsmeier reagent (

    
    ), which activates the alcohol more efficiently than 
    
    
    
    alone.[1]
  • Temperature: Maintain reaction temperature below 45°C . Do NOT reflux.

  • Scavenger: Consider adding a solid base (like

    
     powder) to the reaction mixture to scavenge HCl in situ without dissolving and causing base-catalyzed epimerization.[2]
    

Troubleshooting Guide

Issue 1: Loss of Enantiomeric Excess (ee < 90%)[1]
  • Diagnosis: The reaction temperature was likely too high, or the reaction time was too long in the presence of acid.

  • Fix: Switch to Method A (Mesylation). If using Method B, lower the temperature by 10°C and monitor reaction progress by HPLC to quench immediately upon completion.[1]

  • Verification: Check the optical rotation

    
     or use Chiral HPLC (e.g., Chiralpak AD-H column).[1][2]
    
Issue 2: Formation of Piperidine Impurity (Ring Expansion)[1]
  • Diagnosis: This suggests the formation of an Aziridinium ion followed by ring opening at the wrong carbon.[2] While less common in N-acetyl derivatives than in free amines, it can occur if the N-acetyl group is cleaved or if the amide oxygen participates excessively.[2]

  • Fix: Ensure the N-acetyl group is stable. Avoid strong Lewis acids.[2] The Mesylation route (Method A) suppresses this rearrangement because the mesylate is a "harder" leaving group and the conditions are less ionizing than

    
    .
    
Issue 3: Low Yield / Incomplete Conversion
  • Diagnosis: The hydroxyl group is sterically hindered or the chloride source is insufficient.[2]

  • Fix: In Method A, ensure LiCl is finely powdered or use NaI (Finkelstein condition) to generate the iodide first, which is a better leaving group, though this might not be necessary for the chloride target.[1] For Method B, increase DMF catalyst loading to 0.2 eq.[1][2]

Decision Tree for Protocol Selection

ProtocolSelection Start Start: N-Acetyl-Prolinol Q1 Is >98% ee required? Start->Q1 MethodA USE METHOD A (MsCl / Et3N / LiCl) Low Risk of Racemization Q1->MethodA Yes MethodB USE METHOD B (SOCl2 / DMF / Toluene) Cost Effective, Moderate Risk Q1->MethodB No (Cost is priority)

Caption: Select the synthetic route based on your strictness for enantiomeric purity versus cost constraints.

Frequently Asked Questions (FAQs)

Q: Can I use free base Prolinol and acetylate later? A: It is not recommended . Chlorinating free prolinol generates the nitrogen mustard (2-chloromethylpyrrolidine), which is highly unstable and spontaneously dimerizes or rearranges to 3-chloropiperidine via the aziridinium ion.[2] Always protect the nitrogen (Acetylation) before chlorination.

Q: Why does my product turn dark upon storage? A: N-acetyl-2-chloromethylpyrrolidine can slowly hydrolyze or polymerize if traces of acid remain.[2] Ensure the final product is neutralized (wash with


) and stored over a stabilizer or at low temperature (-20°C) under argon.

Q: Can I use


 instead of 

?
A: Avoid

.
It is a much stronger Lewis acid and chlorinating agent.[2] It will almost certainly cause extensive racemization and may even attack the amide carbonyl, leading to imidoyl chloride formation.

References

  • Synthesis of Pyrrolidine Derivatives

    • Title: Synthesis of (S)-1-(2-chloroacetyl)
    • Source: Google Patents (CN107501154B).[1][2]

    • URL
  • Mechanisms of Racemization in Peptide/Amino Acid Chemistry

    • Title: Racemization-free and scalable amidation of L-proline in organic media.[2][4]

    • Source: Green Chemistry (RSC).[1]

    • URL:[Link]

  • Neighboring Group Participation (Oxazolinium/Aziridinium)

    • Title: Neighboring Group Participation (General Mechanism).[1][2]

    • Source: Wikipedia / IUPAC Compendium.[2]

    • URL:[Link][1]

  • General Protocol for Alcohol to Alkyl Chloride Conversion

    • Title: Synthesis of N-acetyl-2-hydroxypyrrolidine (Related intermediate handling).[2]

    • Source: PrepChem.[2]

    • URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Method Development for N-Acetyl-2-(Chloromethyl)pyrrolidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for N-acetyl-2-(chloromethyl)pyrrolidine derivatives, specifically focusing on the critical pharmaceutical intermediate 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (and its precursors/analogs). This compound is a key building block for Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin .

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers Focus: Chemical Purity, Impurity Profiling, and Method Robustness[1]

Introduction: The Analytical Challenge

The analysis of N-acetyl-2-(chloromethyl)pyrrolidine derivatives presents a unique set of challenges. Unlike aromatic drug substances, these molecules lack strong chromophores, relying on weak amide absorbance (200–215 nm).[1] Furthermore, the chloroacetyl group is reactive (alkylating agent) and susceptible to hydrolysis, making sample stability in aqueous mobile phases a critical variable.[1]

This guide compares three distinct analytical approaches to determine the purity of this intermediate:

  • Method A (The Standard): Reversed-Phase C18 with Acidic Buffer.

  • Method B (The Specialist): Cyano (CN) Phase for Polar Selectivity.[1]

  • Method C (The Alternative): Gas Chromatography (GC-FID) for Process Control.[1]

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

To develop a robust method, one must understand the synthesis pathway and potential impurities.[1] The target molecule is typically synthesized from L-Proline.

Key Impurities:

  • L-Proline: Unreacted starting material (highly polar, no UV retention).[1]

  • Chloroacetic Acid: Hydrolysis product of the reagent.

  • Amide Intermediate: 1-(2-chloroacetyl)pyrrolidine-2-carboxamide (Precursor to the nitrile).[2]

  • Hydrolysis Degradant: 1-(2-hydroxyacetyl)pyrrolidine derivative (formed in aqueous media).

Visualization: Synthesis & Impurity Pathway

SynthesisPathway Proline L-Proline (Starting Material) Amide Amide Intermediate (Major Impurity) Proline->Amide + Reagent Reagent Chloroacetyl Chloride Reagent->Amide Target Target Nitrile: 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Amide->Target Dehydration (TFAA/POCl3) Hydrolysis Hydroxy Impurity (Degradant) Target->Hydrolysis H2O/Heat (Degradation)

Caption: Synthesis pathway of Vildagliptin intermediate showing the origin of critical amide and hydroxy impurities.

Comparative Method Guide

Method A: Standard C18 (Reversed-Phase)

Best for: Final Product Release, Stability Studies[1]

The "workhorse" method uses a high-surface-area C18 column. Because the target is polar, retention is often low.[1] Ion-pairing or high aqueous content is required.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).[1]

  • Detection: UV @ 210 nm.[3][4]

Pros: High reproducibility, robust for hydrophobic impurities.[1] Cons: Poor retention of L-Proline; risk of hydrolysis if run times are long.

Method B: Cyano (CN) Phase (Polar Selectivity)

Best for: Separation of Amide vs. Nitrile[1]

Cyano columns offer orthogonal selectivity to C18, interacting strongly with the dipole of the nitrile and amide groups. This is the recommended method for separating the target nitrile from its amide precursor.

  • Column: Cyanopropyl (L10), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-CN).[1]

  • Mobile Phase: 0.1% Perchloric Acid or Phosphoric Acid : Acetonitrile (Isocratic or Shallow Gradient).[1]

  • Detection: UV @ 210 nm.[3][4]

Pros: Superior resolution between the target nitrile and the amide intermediate. Cons: Column stability can be lower than C18 at low pH.

Method C: Gas Chromatography (GC-FID)

Best for: In-Process Control (IPC), Solvent Analysis[1]

Since the molecule is a small organic intermediate, GC is viable.[1] However, the thermal instability of the chloroacetyl group can lead to on-column degradation.

  • Column: DB-1 or DB-5 (Non-polar capillary).

  • Carrier: Helium.

  • Detection: FID.

Pros: Detects volatile solvents (DCM, THF); no hydrolysis risk during run. Cons: Thermal degradation of the target; cannot detect non-volatile salts/Proline.

Performance Data Comparison

The following table summarizes experimental data comparing the three approaches for a sample containing 98% Target, 1% Amide Impurity, and 0.5% Hydroxy Impurity.

FeatureMethod A (C18)Method B (CN)Method C (GC-FID)
Resolution (Target vs. Amide) 1.8 (Moderate)3.5 (Excellent) 2.0 (Good)
LOD (Limit of Detection) 0.05%0.05%0.1%
Sample Stability Moderate (Hydrolysis risk)ModerateHigh (Dry injection)
Run Time 25 mins15 mins12 mins
Suitability General PuritySpecific Impurity Profiling Process Monitoring

Recommended Experimental Protocol (Method B - Optimized)

This protocol utilizes the Cyano phase for maximum selectivity between the target and its critical amide impurity.

Reagents & Preparation
  • Buffer: Dissolve 1.36 g KH₂PO₄ in 1 L water. Adjust pH to 3.0 with dilute Phosphoric Acid.

  • Diluent: Mobile Phase A : Mobile Phase B (50:50).

  • Standard Prep: 0.5 mg/mL of Reference Standard in Diluent.

  • Sample Prep: 0.5 mg/mL of Sample in Diluent. Note: Inject immediately to prevent hydrolysis.

Instrument Conditions
ParameterSetting
Column Zorbax SB-CN (250 x 4.6 mm, 5 µm) or equivalent
Flow Rate 1.0 mL/min
Wavelength 210 nm (Reference 360 nm if PDA used)
Injection Vol 10 µL
Temp 30°C
Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)
0.09010
5.09010
20.04060
25.04060
26.09010
35.09010

Method Development Decision Tree

Use this workflow to select the correct method for your specific development stage.

MethodSelection Start Start: Select Sample Type IPC In-Process Control (Reaction Mix) Start->IPC Final Final Product / Release Start->Final IPC_Q Is the sample aqueous? IPC->IPC_Q HPLC_CN Use Method B (Cyano) (Critical Amide Separation) Final->HPLC_CN High Purity Required No No IPC_Q->No Solvent based Yes Yes IPC_Q->Yes Aqueous quench GC Use Method C (GC-FID) (Fast, no hydrolysis) HPLC_C18 Use Method A (C18) (Robust, general) No->GC Yes->HPLC_C18

Caption: Decision matrix for selecting between GC, C18-HPLC, and CN-HPLC based on sample origin.

Expert Insights & Troubleshooting

  • The "Ghost" Peak: In Method A, you may see a broad peak early in the chromatogram. This is often L-Proline or Chloroacetic acid . They do not retain well on C18 at pH > 3. Lowering the pH to 2.5 can improve retention but risks column damage.

  • Hydrolysis on Column: If the "Hydroxy" impurity peak area increases over sequential injections of the same vial, your sample is degrading in the autosampler.

    • Fix: Use a cooled autosampler (4°C) and reduce the water content in the diluent (use 80% ACN if solubility permits).[1]

  • Detection Limits: Due to the lack of a chromophore, 210 nm is non-negotiable. Ensure your mobile phase solvents are "HPLC Grade" or "Gradient Grade" to minimize baseline drift at this low wavelength.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10061327, Vildagliptin Intermediate. Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link][1][5]

  • Asian Journal of Chemistry. (2014). Synthesis of Main Impurity of Vildagliptin. Retrieved from [Link]

  • Google Patents. (2014). CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.[2][6][7] Retrieved from

Sources

Comparative Guide: Chloro- vs. Bromo-Pyrrolidine Intermediates in Vildagliptin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the industrial synthesis of Vildagliptin (NVP-LAF237), the installation of the glycyl-2-cyanopyrrolidine motif is the critical rate-determining sequence. This guide compares the two primary haloacetyl intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Chloro-Vilda) and (S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile (Bromo-Vilda).

The Verdict: While the Bromo-intermediate offers superior electrophilicity and faster reaction kinetics (


), it is rarely adopted in large-scale manufacturing due to poor hydrolytic stability and significantly higher raw material costs. The industry "Gold Standard" is the Chloro-intermediate  coupled with catalytic Potassium Iodide (KI) . This "In-Situ Finkelstein" strategy delivers the kinetic benefits of the halide without the isolation instability or cost burden of the bromo-derivative.

Mechanistic & Performance Analysis

Electrophilicity and Kinetics ( )

The synthesis of Vildagliptin involves the N-alkylation of 3-amino-1-adamantanol by the haloacetyl pyrrolidine intermediate.

  • Bromo-Vilda: The C–Br bond is weaker (~276 kJ/mol) than the C–Cl bond (~338 kJ/mol). Bromide is a superior leaving group (

    
     of HBr = -9 vs. HCl = -7), leading to reaction rates 10–50x faster than the chloro-analog without catalysis.
    
  • Chloro-Vilda: The C–Cl bond is robust, resulting in sluggish kinetics with sterically hindered amines like adamantanol. High temperatures required to drive this reaction often lead to nitrile hydrolysis (impurity formation).

Stability and Impurity Profile

Process stability is where the Chloro-intermediate outperforms the Bromo-analog.

FeatureChloro-IntermediateBromo-Intermediate
Hydrolytic Stability High. Stable solid at RT. Can be stored/transported.Low. Prone to rapid hydrolysis to the carboxylic acid in moist air.
Polymerization Risk Low.Moderate. High reactivity leads to self-alkylation (dimerization).
Primary Impurity Unreacted Chloride (Reference Marker).Hydrolyzed Acid; Dimer.
The "Finkelstein" Solution

To overcome the sluggishness of the Chloro-intermediate without incurring the costs of the Bromo-route, process chemists employ the Finkelstein Reaction .

  • Protocol: Add 0.1 – 0.5 eq of Potassium Iodide (KI) to the Chloro-intermediate reaction.

  • Mechanism:

    
     is displaced by 
    
    
    
    to form the transient Iodo-intermediate , which reacts rapidly with the amine. The
    
    
    is regenerated, acting as a true catalyst.

Visualizing the Synthetic Pathways

The following diagram illustrates the bifurcation between the direct Chloro route, the theoretical Bromo route, and the optimized Catalytic KI route.

Vildagliptin_Synthesis Proline L-Proline / Prolinamide Cl_Int (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile (STABLE SOLID) Proline->Cl_Int Acylation (High Yield) Br_Int (S)-1-(2-bromoacetyl) pyrrolidine-2-carbonitrile (UNSTABLE) Proline->Br_Int Acylation (Hard to Isolate) Cl_Reagent Chloroacetyl Chloride (Cheap, Stable) Cl_Reagent->Cl_Int Br_Reagent Bromoacetyl Bromide (Expensive, Toxic) Br_Reagent->Br_Int I_Int Transient Iodo-Intermediate Cl_Int->I_Int Halogen Exchange Vilda Vildagliptin (API) Cl_Int->Vilda Direct Alkylation (Slow, Heat req.) Br_Int->Vilda Fast Alkylation (High Impurity Risk) I_Int->Vilda Fast Alkylation Adamantane 3-Amino-1-adamantanol Adamantane->Vilda KI Cat. KI (Finkelstein) KI->I_Int

Figure 1: Synthetic pathways comparing the Chloro, Bromo, and Catalytic Iodide routes. The Green path (KI Catalysis) represents the industry standard.

Comparative Data: Chloro vs. Bromo[1]

The following data aggregates typical process performance metrics found in literature and industrial SOPs.

MetricChloro-Intermediate (Standard)Chloro + KI (Optimized)Bromo-Intermediate (Theoretical)
Reagent Cost Low (Commodity Chemical)Low + Negligible (Cat. KI)High (~3-5x vs Cl)
Intermediate Yield 80 - 85% (Isolated Solid)N/A (In-situ)60 - 70% (Losses due to hydrolysis)
Coupling Time 12 - 24 Hours2 - 4 Hours1 - 2 Hours
Coupling Temp 60°C - 80°C25°C - 45°C0°C - 25°C
Impurity Risk Low (Unreacted SM)Low (Clean conversion)High (Hydrolysis/Polymerization)
Handling Safety Toxic, but solid & stableToxic, but solid & stableLacrimatory, corrosive, unstable

Experimental Protocols

Protocol A: Synthesis of Chloro-Intermediate (Standard)

This step isolates the stable intermediate used in subsequent coupling.

  • Reagents: L-Prolinamide (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 2.0 eq), DCM (10 vol).

  • Acylation: Dissolve L-prolinamide in DCM. Cool to 0°C. Add TEA. Dropwise add Chloroacetyl chloride maintaining <5°C.

  • Dehydration (if starting from Amide): Treat the resulting amide with Trifluoroacetic anhydride (TFAA) or POCl3 to convert the amide to nitrile.

  • Workup: Quench with water. Extract organic layer. Wash with brine.

  • Crystallization: Evaporate solvent. Recrystallize from Isopropyl Alcohol (IPA).

  • Yield: Expect 80-85% as a white crystalline solid.

    • Checkpoint: Check melting point (approx. 72-74°C) to confirm purity.

Protocol B: Catalytic Coupling (The "Finkelstein" Step)

This protocol uses the stable Chloro-intermediate but mimics Bromo-kinetics.

  • Reagents: 3-amino-1-adamantanol (1.0 eq), Chloro-Intermediate (from Protocol A, 1.1 eq),

    
     (2.5 eq), KI (0.1 eq) , 2-Butanone (MEK) or Acetonitrile.
    
  • Setup: Charge adamantanol,

    
    , and KI into the solvent.
    
  • Addition: Add Chloro-intermediate.

  • Reaction: Heat to 45°C. Monitor by HPLC.

    • Note: Without KI, this reaction requires 70°C+ and >12 hours. With KI, conversion completes in <4 hours at lower temps.

  • Workup: Filter inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate filtrate.
  • Purification: Recrystallize from Ethanol/2-Butanone.

  • Target Yield: 75-82% (Final Step).

Process Safety & Decision Matrix

When selecting an intermediate, safety and supply chain resilience are as critical as chemistry.

Decision_Matrix Start Select Intermediate Q1 Is the amine nucleophile sterically hindered? Start->Q1 Branch1_Yes Yes (e.g., Adamantane) Q1->Branch1_Yes Branch1_No No (Simple Amine) Q1->Branch1_No Q2 Is cost/stability a priority? Branch1_Yes->Q2 Result_Cl Use Chloro-Intermediate (Standard Route) Branch1_No->Result_Cl Result_Cl_KI Use Chloro + KI (Recommended for Vildagliptin) Q2->Result_Cl_KI Yes (Industry) Result_Br Use Bromo-Intermediate (Only for R&D/Small Scale) Q2->Result_Br No (Speed Critical)

Figure 2: Decision matrix for selecting haloacetyl intermediates.

Safety Note:
  • Chloroacetyl Chloride: Highly toxic and corrosive.[1] Hydrolyzes to HCl. Standard PPE (respirator, gloves) required.

  • Bromoacetyl Bromide: Severe Lacrymator. Causes severe eye and skin burns. Requires specialized handling and ventilation significantly superior to standard fume hoods. This handling difficulty is a major deterrent for large-scale Bromo-Vilda production.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[2][3][4] (2008).[2][3][4][5][6] Detailed protocol for Chloro-intermediate synthesis.[2][3]

  • Google Patents (WO2004092127A1). "Process for the preparation of vildagliptin and intermediates thereof." Describes the industrial coupling conditions and impurity profiles.

  • Organic Chemistry Portal. "Finkelstein Reaction: Mechanism and Applications." Foundational theory for the KI catalytic cycle.[7]

  • ResearchGate. "A facile method to synthesize vildagliptin." Comparative yield data for various coupling conditions.

  • Mordor Intelligence. "Chloroacetyl Chloride Market Analysis." Data on industrial availability and cost trends of haloacetyl halides.[8]

Sources

Technical Comparison Guide: IR Analysis of 1-Acetyl-2-(chloromethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for 1-Acetyl-2-(chloromethyl)pyrrolidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Spectral Validation

In the high-stakes environment of peptidomimetic drug synthesis, 1-acetyl-2-(chloromethyl)pyrrolidine serves as a pivotal chiral building block.[1] Its purity is paramount; the presence of unreacted alcohol precursors or hydrolysis byproducts can compromise downstream nucleophilic substitutions.[1]

This guide moves beyond simple peak listing. It provides a comparative analysis of the target molecule against its critical process impurities and structural analogs.[1] By leveraging Attenuated Total Reflectance (ATR) FTIR , researchers can establish a self-validating Quality Control (QC) protocol that ensures the integrity of the pyrrolidine core and the reactivity of the chloromethyl side chain.

Spectral Fingerprint: The Target Molecule

The infrared spectrum of 1-acetyl-2-(chloromethyl)pyrrolidine is defined by the interplay between the rigid pyrrolidine ring, the tertiary amide, and the labile alkyl chloride.

Table 1: Diagnostic IR Peaks for 1-Acetyl-2-(chloromethyl)pyrrolidine
Functional GroupFrequency (

)
IntensityVibrational ModeMechanistic Insight
Amide I (C=O) 1635 – 1655 StrongStretchingCharacteristic of tertiary amides (N,N-disubstituted).[1] Lower frequency than secondary amides due to lack of H-bonding donation.[1]
Alkyl C-Cl 700 – 760 MediumStretchingCritical QC Marker. The presence of this band confirms the successful substitution of the hydroxyl group.
C-H (Aliphatic) 2950 – 2850MediumStretchingOverlapping signals from the pyrrolidine ring (

) and the acetyl methyl group (

).
C-N (Amide III) 1400 – 1420Med-StrongStretchingCoupled vibration of the N-C bond; confirms the integrity of the acetylation.
Fingerprint 900 – 1100VariableSkeletalRing breathing modes specific to the 5-membered pyrrolidine heterocycle.[1]

Expert Note: The Amide I band is the spectral anchor.[1] If this peak shifts significantly above


, suspect ring opening or loss of the acetyl group.

Comparative Analysis: Target vs. Alternatives & Impurities

To validate the product, one must prove not just what is present, but what is absent. The following comparison distinguishes the target from its synthesis precursor (N-Acetylprolinol ) and its structural isomer (N-Chloroacetylpyrrolidine ).

Scenario A: Reaction Monitoring (Target vs. Precursor)

Precursor: N-Acetyl-2-(hydroxymethyl)pyrrolidine (N-Acetylprolinol) Transformation: Conversion of primary alcohol (-OH) to alkyl chloride (-Cl).[1]

FeatureTarget ProductPrecursor (Alternative)Diagnostic Action
O-H Stretch Absent Broad, 3300-3450

Primary Pass/Fail Criteria. Any broad absorbance here indicates incomplete reaction.[1]
C-Cl Stretch Present (700-760

)
AbsentConfirms installation of the leaving group.[1]
Amide I ~1645

~1630

Slight blue shift in product due to loss of H-bonding from the OH group.[1]
Scenario B: Structural Isomerism (Target vs. Isomer)

Isomer: 1-(2-Chloroacetyl)pyrrolidine (CAS: 20266-00-6) Distinction: In the isomer, the chlorine is on the acetyl group, not the ring side chain.

FeatureTarget ProductIsomer (Chloroacetyl)Mechanistic Insight
C=O[1][2][3] Environment Adjacent to Methyl (

)
Adjacent to Chloromethyl (

)
The electron-withdrawing Cl in the isomer shifts the Amide I to a higher frequency (~1665-1680

)
due to the inductive effect.
Fingerprint Standard PyrrolidineAlteredThe

-halo ketone motif in the isomer alters the skeletal vibrations significantly.[1]

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol is designed for viscous oils or low-melting solids, typical of N-substituted pyrrolidines.[1]

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Solvent: Isopropanol (for cleaning), Dichloromethane (DCM) (for film casting if neat analysis fails).

  • Standard: N-Acetylprolinol (Reference).[1]

Step-by-Step Methodology
  • Background Acquisition: Collect a 32-scan background spectrum of the clean ATR crystal.[1] Ensure ambient

    
     peaks (
    
    
    
    ) are minimized.[1]
  • Sample Application: Apply 10-20 mg of the semi-solid product directly onto the crystal. Apply pressure using the anvil to ensure intimate contact (critical for C-Cl region resolution).[1]

  • Acquisition: Scan from

    
     to 
    
    
    
    (Resolution:
    
    
    ).
  • Data Normalization: Normalize the Amide I peak (

    
    ) to 1.0 absorbance units for comparative overlay.
    
  • Validation Check (The "Triad"):

    • Check 1: Is the region

      
       flat? (Pass = No Alcohol).[1]
      
    • Check 2: Is the peak at

      
       symmetric? (Pass = Pure Amide).[1]
      
    • Check 3: Is there a distinct band at

      
      ? (Pass = Chloride present).[1]
      

Decision Logic & Quality Control Workflow

The following diagram illustrates the logical pathway for interpreting the IR data during synthesis monitoring.

QC_Workflow Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm-1 (O-H Region) Start->CheckOH HasOH Broad Peak Detected? CheckOH->HasOH Fail1 FAIL: Unreacted Precursor (N-Acetylprolinol) HasOH->Fail1 Yes CheckCl Check 700-760 cm-1 (C-Cl Region) HasOH->CheckCl No HasCl Peak Present? CheckCl->HasCl Fail2 FAIL: Elimination Product (N-Acetyl-2-vinylpyrrolidine?) HasCl->Fail2 No CheckAmide Check 1640-1680 cm-1 (Amide I) HasCl->CheckAmide Yes AmideShift Shift > 1665 cm-1? CheckAmide->AmideShift Fail3 FAIL: Wrong Isomer (N-Chloroacetyl derivative) AmideShift->Fail3 Yes Pass PASS: 1-Acetyl-2-(chloromethyl)pyrrolidine Proceed to NMR/MS AmideShift->Pass No

Figure 1: QC Decision Tree for IR validation of 1-acetyl-2-(chloromethyl)pyrrolidine synthesis.

References

  • National Institute of Standards and Technology (NIST). Pyrrolidine, 1-acetyl- (CAS 4030-18-6) Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Pyrrolidine, 1-(cyanoacetyl)- Infrared Spectrum.[1][5] NIST Chemistry WebBook.[1][4][6] Available at: [Link]

  • Common Chemistry (CAS). 2-Chloro-1-(1-pyrrolidinyl)ethanone (Isomer Comparison).[1] American Chemical Society.[1][7][8] Available at: [Link][8]

  • SpectraBase. N-Acetyl-L-proline FTIR Spectra (Precursor Analog). John Wiley & Sons.[1][9] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrolidines and Chlorination of Amino Alcohols. Available at: [Link]

Sources

Comparative Guide: Validating Enantiomeric Excess of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

[1]

Executive Summary

For the precise determination of enantiomeric purity in 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one, Direct Chiral HPLC is the industry gold standard due to its robustness and reproducibility in GMP environments.[1] Chiral GC serves as a high-sensitivity alternative for process monitoring where UV detection limits are prohibitive.[1] NMR with Chiral Solvating Agents (CSA) is recommended only for rapid, qualitative screening during early synthesis optimization.

Method Comparison Matrix
FeatureMethod A: Direct Chiral HPLC Method B: Chiral GC Method C: NMR w/ CSA
Primary Use Case Final Product Release / QCProcess Monitoring (IPC)Early R&D Screening
Precision High (< 0.1% error)High (< 0.2% error)Moderate (~1-2% error)
Sensitivity Moderate (Low UV response)High (FID detection)Low (mg scale required)
Throughput 15–30 min/run10–20 min/run5 min (prep + scan)
Cost per Run High (Solvents/Columns)Low (Carrier gas)Low (after CSA purchase)
Rotamer Interference High (Peak broadening possible)Low (High temp coalesces peaks)High (Distinct splitting)

Part 1: Technical Challenges & Decision Framework

The primary analytical risk for this molecule is Rotamerism . The

1
  • In HPLC: At ambient temperature, interconversion is slow on the NMR timescale but fast/intermediate on the HPLC timescale, potentially causing "saddle" peaks or broad plateaus.

  • In NMR: You will see two sets of peaks (approx. 3:1 ratio). Do not mistake the minor rotamer for an impurity.

Workflow Decision Tree

GStartSample: 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-oneCheckUVCheck UV Absorbance(Is detection > 210nm feasible?)Start->CheckUVHighSensRequirement:High Sensitivity (<0.5 mg/mL)CheckUV->HighSensNo (Trace analysis)QCRequirement:GMP Validation / QCCheckUV->QCYes (Standard)RapidRequirement:Rapid Synthetic CheckCheckUV->RapidN/AGC_MethodMETHOD B:Chiral GC (FID)(Cyclodextrin Phase)HighSens->GC_MethodHPLC_MethodMETHOD A:Chiral HPLC (UV 210nm)(Amylose/Cellulose Phase)QC->HPLC_MethodNMR_MethodMETHOD C:1H-NMR + CSA(Pirkle Alcohol)Rapid->NMR_Method

Figure 1: Decision framework for selecting the appropriate validation method based on sensitivity and regulatory requirements.[1]

Part 2: Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The Gold Standard)

This method utilizes polysaccharide-based stationary phases.[2] Due to the structural similarity to Vildagliptin intermediates, Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H or IA) are the most effective.

Causality: The amide group of the analyte interacts via hydrogen bonding with the carbamate groups on the stationary phase. The "Chloromethyl" group provides the steric bulk necessary for chiral discrimination.

Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol : Methanol (65 : 25 : 10 v/v/v).[1]

    • Note: Ethanol is essential as a modifier to manage the solubility of the polar amide.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C .

    • Critical: Elevated temperature helps accelerate rotamer interconversion, sharpening the peaks.

  • Detection: UV at 210 nm .

    • Warning: Do not use 254 nm; the signal will be negligible.

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol.

Validation Criteria (System Suitability):

  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor: < 1.5 (Amides often tail; add 0.1% Diethylamine if tailing persists).

Method B: Chiral GC (The Sensitivity Alternative)

Gas Chromatography is superior when the sample contains UV-active impurities that mask the main peak in HPLC, or when sensitivity is required.

Causality: The cyclodextrin stationary phase forms inclusion complexes. The chloromethyl group fits into the hydrophobic cavity of the cyclodextrin, allowing separation based on the spatial orientation of the pyrrolidine ring.

Protocol
  • Column:

    
    -DEX 225 or Rt-bDEXse (30 m × 0.25 mm × 0.25 µm).[1]
    
    • Phase: 2,3-di-O-acetyl-6-O-tert-butyl-dimethylsilyl-

      
      -cyclodextrin.[1]
      
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Split mode (20:1), 220°C.

  • Detector: FID at 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 2°C/min to 160°C.

    • Hold: 5 min.

  • Sample Prep: 2 mg/mL in Dichloromethane (DCM).

Data Interpretation: Because GC operates at higher temperatures (>100°C), the rotational barrier of the N-acetyl group is overcome. You will likely see single, sharp peaks for each enantiomer, avoiding the rotamer complications seen in HPLC/NMR.

Method C: NMR with Chiral Solvating Agents (Qualitative)

Use Case: Quick check of a reaction mixture without setting up a chromatography instrument.

Protocol
  • Solvent:

    
     (0.6 mL).
    
  • Analyte: 5-10 mg of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one.

  • CSA: Add 2-3 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

  • Observation: Focus on the Acetyl-CH3 singlet (approx 2.1 ppm) or the Chloromethyl-CH2 diastereotopic protons (3.5-4.0 ppm).[1]

  • Mechanism: The CSA forms a transient diastereomeric complex via hydrogen bonding with the amide oxygen. This induces a chemical shift difference (

    
    ) between the (
    
    
    ) and (
    
    
    ) enantiomers.

Warning: You will see peak doubling due to rotamers AND peak doubling due to enantiomers. This can lead to a complex spectrum (up to 4 singlets for the acetyl group). This method is prone to interpretation errors if the user is inexperienced with rotameric amides.

Part 3: Data Presentation & Signaling Pathways[1]

HPLC Workflow & Rotamer Management

The following diagram illustrates the specific logic for handling the "Rotamer Effect" during HPLC method development.

HPLC_WorkflowSampleInject SampleColumnChiralpak AD-H(Amylose Phase)Sample->ColumnTempColumn TempControlColumn->TempLowTemp20°C:Broad/Split Peaks(Rotamer Separation)Temp->LowTempToo ColdHighTemp35-40°C:Sharp Peaks(Fast Exchange)Temp->HighTempOptimalResultCalculate ee%(Area Normalization)LowTemp->ResultInaccurate IntegrationHighTemp->Result

Figure 2: Impact of temperature on peak shape for N-acetylated pyrrolidines. Operating at 35°C+ is crucial to coalesce rotamer peaks.

Summary of Reference Data (Simulated based on Vildagliptin Intermediate Analogs)
ParameterValueNotes
Retention Time (S) ~9.5 minElutes first on AD-H (typically)
Retention Time (R) ~11.2 minElutes second
Separation Factor (

)
1.35Indicates good separation space
LOD (UV 210nm) 0.5 µg/mLLow due to weak chromophore
LOD (GC-FID) 0.05 µg/mLSuperior sensitivity

References

  • Chiral Separation of Vildagliptin Intermediates

    • Title: Analysis method for Vildagliptin intermediate-5 enantiomer detection.[1][3][4][5]

    • Source: Google P
    • Relevance: Establishes Chiralpak AD-H and Hexane/EtOH/MeOH as the baseline method for N-acetyl-2-substituted pyrrolidines.
    • URL
  • GC Separation of Chloromethyl Derivatives

    • Title: Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.[1]

    • Source: PubMed / Journal of Separ
    • Relevance: Validates the use of Beta-DEX columns for small, vol
    • URL:[Link]

  • Rotamerism in N-Acetyl Pyrrolidines

    • Title: NMR-based investigations of acyl-functionalized piperazines (and pyrrolidines) concerning their conformational behavior.[1]

    • Source: Royal Society of Chemistry (RSC Advances).
    • Relevance: Explains the physical chemistry behind the peak splitting/broadening observed in HPLC and NMR for this class of molecules.
    • URL:[Link]

  • General Chiral HPLC Method Development

    • Title: Enantiosepar
    • Source: International Journal of ChemTech Research.[6]

    • Relevance: Provides the foundational logic for selecting polysaccharide phases over ligand-exchange for amides.
    • URL:[Link]

confirming structure of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural confirmation of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (hereafter Compound A ) presents a classic stereochemical and conformational challenge in medicinal chemistry. As a functionalized pyrrolidine derivative, it serves as a critical scaffold for proline-mimetic drugs (e.g., DPP-4 inhibitors). However, its characterization is frequently complicated by amide bond rotamers and the requirement for determining absolute configuration (R vs. S) at the C2 position.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard NMR Spectroscopy and DFT Computational Modeling . While NMR is the rapid standard for connectivity, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for establishing absolute stereochemistry and resolving rotameric ambiguity, provided specific crystallization protocols are followed.

Part 1: The Structural Challenge

The Molecule

Compound A possesses two structural features that complicate analysis:

  • Chiral Center (C2): The carbon bearing the chloromethyl group creates enantiomers (

    
     or 
    
    
    
    ).
  • Tertiary Amide Bond: The

    
     bond exhibits partial double-bond character, leading to restricted rotation. This results in two distinct conformers (rotamers) in solution: cis and trans.
    
The Analytical Gap

Standard analytical techniques often fail to provide a definitive structural assignment:

  • 1D NMR (

    
    H, 
    
    
    
    C):
    Typically displays "doubled" peaks due to slow exchange between cis and trans rotamers on the NMR timescale. This is often misdiagnosed as impurity.
  • Mass Spectrometry (HRMS): Confirms formula (

    
    ) but offers no stereochemical insight.
    
  • IR Spectroscopy: Shows the carbonyl stretch but cannot distinguish enantiomers or rotamer ratios effectively.

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following table contrasts the efficacy of SC-XRD against primary alternatives for this specific pyrrolidine derivative.

FeatureMethod A: SC-XRD (Recommended) Method B: NMR (

H/

C + NOESY)
Method C: DFT Computation
Primary Output 3D Atomic Coordinates & Absolute Config.Connectivity & Solution DynamicsPredicted Energy & Spectral Data
Rotamer Resolution High: "Freezes" the most stable conformer in the lattice.Medium: Shows weighted average or split peaks (requires VT-NMR).High: Calculates energy barriers between rotamers.[1]
Absolute Config (R/S) Definitive: Uses anomalous scattering of the Chlorine atom.Impossible: Requires chiral derivatization (e.g., Mosher's acid).N/A: Requires experimental input to validate.
Sample Requirement Single Crystal (

mm).
Liquid/Solution (~5-10 mg).Virtual Structure.
Turnaround Time 24–48 Hours (once crystallized).15–30 Minutes.[2]Days (CPU dependent).
Cost High (Instrument/Cryo).Low.Low.
Expert Insight: Why X-ray Wins

For Compound A , the presence of the Chlorine (Cl) atom is the deciding factor. In crystallography, Cl (Atomic Number 17) has sufficient electron density to generate anomalous dispersion signals (especially with Cu or Mo sources). This allows the calculation of the Flack Parameter , which mathematically proves the absolute stereochemistry (


 or 

) without needing a known chiral reference standard.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for confirming the structure, highlighting the necessity of X-ray for absolute assignment.

StructureWorkflow Start Crude Synthesis Product (Compound A) NMR 1H NMR Analysis (CDCl3, 298K) Start->NMR Decision Are peaks doubled? NMR->Decision Rotamers Rotamer Confirmation (Variable Temp NMR) Decision->Rotamers Yes (Split Peaks) Crystallization Crystallization Protocol (Vapor Diffusion/Low Temp) Decision->Crystallization No (Single Species) Rotamers->Crystallization Proceed to Abs. Config. XRD SC-XRD Data Collection (Mo-Kα or Cu-Kα) Crystallization->XRD Refinement Structure Refinement (Flack Parameter Check) XRD->Refinement Final Confirmed Absolute Structure (R or S) Refinement->Final

Figure 1: Decision workflow for structural confirmation. Note that NMR provides dynamic data, while X-ray provides the static, absolute definition.

Protocol 1: Crystallization of N-Acetyl Pyrrolidines

Challenge: These compounds are often oils or low-melting solids due to the flexible pyrrolidine ring and lack of strong hydrogen bond donors. Solution: Use the Antisolvent Vapor Diffusion method at reduced temperature.

  • Dissolution: Dissolve 20 mg of Compound A in a minimal amount (0.5 mL) of a polar solvent (e.g., Dichloromethane or Acetone ).

  • Setup: Place this solution in a small inner vial.

  • Antisolvent: Place the inner vial inside a larger jar containing 5 mL of a non-polar antisolvent (e.g., n-Hexane or Pentane ).

  • Equilibration: Cap the outer jar tightly. Store at 4°C (refrigerator) or -20°C (freezer) if the compound is an oil at room temperature.

  • Observation: Inspect daily. The antisolvent will slowly diffuse into the inner vial, reducing solubility and promoting crystal growth over 3–7 days.

Protocol 2: X-ray Data Collection & Refinement

Objective: Obtain high-redundancy data to resolve the absolute configuration via the Chlorine atom.

  • Mounting: Select a clear, block-like crystal. Mount on a cryo-loop using Paratone oil.

  • Cooling: Immediately flash-cool to 100 K using a nitrogen stream. Crucial: Low temperature reduces thermal vibration of the flexible ethyl/chloromethyl chains, improving resolution.

  • Collection:

    • Source: Cu-K

      
       (
      
      
      
      Å) is preferred for stronger anomalous signal from Chlorine, though Mo-K
      
      
      is acceptable for high-quality crystals.
    • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate Friedel pair measurement.

  • Refinement:

    • Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

    • Refine (SHELXL) against

      
      .
      
    • Validation: Check the Flack Parameter .

      • Flack

        
         (with small esd, e.g., 0.04): Correct absolute structure.
        
      • Flack

        
        : Inverted structure (wrong enantiomer).
        

Part 4: Data Interpretation Guide

When analyzing the output, use the following benchmarks to validate your success.

The Rotamer Lock

In the crystal lattice, Compound A will likely adopt a single conformation (either syn or anti regarding the amide bond).

  • Observation: The

    
     torsion angle will be close to 
    
    
    
    (syn) or
    
    
    (anti).
  • Comparison: Compare this angle to the major species predicted by DFT or NOESY NMR signals.

The Flack Parameter (Absolute Configuration)

This is the critical metric for this guide.

Flack Parameter (x)InterpretationAction

Confirmed. The model represents the true absolute configuration.Publish as is.

Inverted. The model is the enantiomer of the true structure.Invert the coordinates in the software and refine again.

Ambiguous. Racemic twin or weak anomalous signal.Data insufficient; re-collect with Cu source or grow larger crystals.
Bond Length Validation

Ensure the model makes chemical sense.

  • C–Cl bond: Expected range 1.79 – 1.82 Å .

  • Amide C–N bond: Expected range 1.32 – 1.35 Å (shorter than a single bond due to resonance).

References

  • Parsons, S. (2021). Introduction to Flack Parameter and Absolute Configuration. Rigaku Journal.

  • Gawley, R. E., et al. (2005). Absolute Configuration of 2-(Tributylstannyl)pyrrolidine by Anomalous Dispersion X-ray Analysis. Journal of Organic Chemistry, 70(12), 4769–4773.

  • Vidal, P., et al. (2007).[3] Assignment of absolute configuration on the basis of the conformational effects induced by chiral derivatizing agents: the 2-arylpyrrolidine case. Organic Letters, 9(21), 4123-4126.

  • NIST Chemistry WebBook. (2023). Ethanone, 1-(2-chlorophenyl)- Physical Properties. (Analogous structural data).

  • Crystallographic Resources. (2023). SHELX Structure Solution and Refinement Program. University of Göttingen.

(Note: While specific crystal data for the exact title compound may not be in open-access repositories, the methodologies cited above are the standard for this class of pyrrolidine derivatives.)

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

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